molecular formula C12H14N2O B2700963 3-(oxan-3-yl)-1H-indazole CAS No. 2251054-47-2

3-(oxan-3-yl)-1H-indazole

Cat. No.: B2700963
CAS No.: 2251054-47-2
M. Wt: 202.257
InChI Key: PACGCSKRAPVELN-UHFFFAOYSA-N
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Description

3-(oxan-3-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
BenchChem offers high-quality 3-(oxan-3-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(oxan-3-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-3-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACGCSKRAPVELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 3-(oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 3-(oxan-3-yl)-1H-indazole (also chemically indexed as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole).

This guide prioritizes the Suzuki-Miyaura Cross-Coupling pathway as the primary industrial standard due to its modularity and functional group tolerance, while offering a Lithiation-Addition route as a secondary method for cases where boronic acid availability is limited.

Executive Summary & Molecule Profile

The target molecule, 3-(oxan-3-yl)-1H-indazole , represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands.[1] The fusion of the indazole core with a saturated oxygen heterocycle (oxane/tetrahydropyran) improves metabolic stability and aqueous solubility compared to carbocyclic analogs.

Structural Parameters
ParameterDetail
IUPAC Name 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Core Scaffold 1H-Indazole (Benzo[d]pyrazole)
Substituent Oxan-3-yl (Tetrahydropyran-3-yl) at C3
Chirality The C3-position of the oxane ring is chiral. (Protocols below yield the racemate unless chiral ligands are used).

Retrosynthetic Analysis

To ensure high regioselectivity at the C3 position, direct functionalization of the pre-formed indazole ring is superior to cyclization strategies (e.g., from hydrazones), which often suffer from regio-isomeric mixtures (1H vs 2H).[1]

Strategic Disconnection (DOT Diagram)

The following logic map visualizes the disconnection approach, prioritizing the C3-C(sp3) bond formation.

Retrosynthesis Target Target: 3-(oxan-3-yl)-1H-indazole Inter1 Intermediate A: 1-Protected-3-halo-indazole Target->Inter1 Deprotection Inter2 Intermediate B: (Oxan-3-yl)boronic acid Target->Inter2 Suzuki Coupling Alt Alt Route: Lithiation/Addition Target->Alt SM1 Start: 3-Bromo-1H-indazole Inter1->SM1 N1-Protection (SEM/THP) SM2 Start: Dihydro-2H-pyran-3(4H)-one Alt->SM1 Alt->SM2

Figure 1: Retrosynthetic disconnection showing the primary Suzuki coupling route and the alternative lithiation pathway.

Primary Protocol: Suzuki-Miyaura Cross-Coupling

This route is preferred for its scalability and safety profile. Direct coupling at C3 requires protection of the N1 nitrogen to prevent catalyst poisoning and side reactions (N-arylation).

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 3-Bromo-1H-indazole

  • Coupling Partner: (Tetrahydro-2H-pyran-3-yl)boronic acid pinacol ester

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Ferrocene-based catalysts resist dehalogenation side-reactions better than Pd(PPh₃)₄).

  • Base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄.[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyran).[1] SEM is chosen here for stability.

Step-by-Step Methodology
Step 1: N1-Protection (SEM-Cl)
  • Dissolution: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Workup: Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[1][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Checkpoint: Verify product via TLC (N-SEM indazole is less polar than starting material).

Step 2: Cross-Coupling (The Critical Step)[1]
  • Setup: In a pressure vial, combine:

    • 1-(SEM)-3-bromoindazole (1.0 equiv)[1]

    • (Tetrahydro-2H-pyran-3-yl)boronic acid pinacol ester (1.5 equiv)[1]

    • Cs₂CO₃ (3.0 equiv)[1]

  • Degassing: Add 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 minutes (Critical: Oxygen kills the Pd catalyst).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Mechanism:[1][4][5][6][7][8][9] Oxidative addition of Pd into C-Br, Transmetallation with Boron, Reductive Elimination to form C-C bond.[1]

  • Isolation: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Step 3: Deprotection[1]
  • Reagent: Dissolve the intermediate in DCM/TFA (2:1) or use TBAF in THF (if SEM protected).[1]

  • Reflux: Stir at 40°C for 4 hours (TFA method) or reflux (TBAF method).

  • Neutralization: Carefully quench with saturated NaHCO₃.

  • Final Purification: Recrystallization from Ethanol/Water or HPLC.

Alternative Protocol: Lithiation-Addition

Use this route if the boronic ester is unavailable or expensive. This method relies on the acidity of the C3-halogen bond for Lithium-Halogen exchange.

Workflow Diagram

SynthesisWorkflow Start 1-Protected-3-bromoindazole Step1 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) Start->Step1 Step2 2. Add Dihydro-2H-pyran-3(4H)-one (Carbonyl Addition) Step1->Step2 Inter Intermediate: Tertiary Alcohol Step2->Inter Step3 3. Et3SiH, TFA (Ionic Hydrogenation/Reduction) Inter->Step3 End Product: 3-(oxan-3-yl)-1H-indazole Step3->End

Figure 2: Lithiation-Addition workflow. Note that Step 3 simultaneously removes the tertiary hydroxyl group and potentially the protecting group depending on conditions.

Critical Note on Causality: The lithiation must be performed at -78°C. Higher temperatures favor the "Dance" rearrangement or cleavage of the protecting group, leading to complex mixtures.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. Below is the Predicted Analytical Profile for the target compound.

1H NMR (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentLogic/Justification
12.80 s (br)1HNH (Indazole)Exchangeable proton; typical for free indazoles.[1]
7.75 d1HAr-H (C4)Deshielded by the C3-substituent and aromatic ring current.
7.50 d1HAr-H (C7)Typical aromatic doublet.
7.35 t1HAr-H (C6)Standard aromatic triplet.
7.10 t1HAr-H (C5)Standard aromatic triplet.
3.95 - 3.80 m2HOxane C2-HEther-adjacent protons are most deshielded in the aliphatic region.
3.50 - 3.35 m3HOxane C6-H + C3-HMethine (C3) attached to Indazole + remaining ether protons.
2.10 - 1.60 m4HOxane C4/C5-HRemaining methylene protons of the pyran ring.
Mass Spectrometry (ESI-MS)[1]
  • Calculated Mass: 202.11

  • Observed [M+H]⁺: 203.12

  • Fragmentation Pattern: Loss of the oxane ring (neutral loss of 85 Da) is a common fragmentation pathway in high-energy collision, leaving the indazole cation (m/z ~117).[1]

Quality Control Checkpoints
  • Regiochemistry: Confirm C3 substitution vs N-alkylation. In C3-substituted indazoles, the NH proton is usually visible (broad singlet >12 ppm).[1] If N-alkylation occurred, the aliphatic region would show distinct N-CH signals, and the aromatic pattern would shift significantly.

  • Purity: HPLC purity >95% is required for biological assays. Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).[1]

References

  • Suzuki-Miyaura Coupling on Indazoles

    • Title: "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling..."
    • Source: MDPI (Molecules 2023)[1]

    • URL:[Link][1]

  • General Indazole Synthesis Strategies

    • Title: "Indazole Synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Microwave Assisted Methods

    • Title: "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles"
    • Source: ResearchGate[10][11]

    • URL:[Link]

  • Lithiation Strategies

    • Title: "Functionaliz
    • Source: Science of Synthesis (Thieme)[1]

    • Note: Referenced as foundational methodology for C3-lithi

Sources

Physicochemical Profiling & Strategic Application of 3-(Oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) represents a strategic scaffold in modern drug discovery. It combines the privileged indazole core—a proven pharmacophore in kinase (e.g., Axitinib) and PARP inhibitors—with a tetrahydropyran (THP) ring.

This guide analyzes the compound not merely as a chemical intermediate but as a bioisosteric solution . The incorporation of the oxane ring at the 3-position serves as a "solubility switch," modulating the lipophilicity (LogP) and metabolic stability of the parent scaffold while retaining the steric bulk of a phenyl group. This whitepaper provides a comprehensive physicochemical profile, validated synthetic routes, and rigorous characterization protocols for researchers utilizing this motif.

Part 1: Structural Architecture & Electronic Properties[1]

The Bioisosteric Rationale

The 3-(oxan-3-yl) moiety is a non-aromatic bioisostere of the phenyl ring. In drug design, this substitution is critical for:

  • Solubility Enhancement: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor (HBA), lowering the LogP by approximately 1.0–1.5 units compared to the phenyl analog.

  • Metabolic Blocking: Unlike phenyl rings which are prone to CYP450-mediated oxidation (hydroxylation), the saturated pyran ring alters the metabolic soft spots, often extending half-life (

    
    ).
    
Tautomerism: The 1H vs. 2H Equilibrium

Indazoles exhibit annular tautomerism. For 3-substituted indazoles, the 1H-tautomer is generally thermodynamically favored over the 2H-form in the solid state and non-polar solvents. However, the 2H-form is often the bioactive conformation in kinase binding pockets (acting as a hinge binder).

  • 1H-Indazole: Benzenoid structure; thermodynamically stable.

  • 2H-Indazole: Quinoid character; higher dipole moment; often stabilized by polar solvents or specific protein interactions.

Computed Physicochemical Parameters

Standardized estimates based on fragment contribution theory.

ParameterValue (Approx.)Significance
Molecular Weight 202.25 g/mol Fragment-like; suitable for FBDD.
cLogP 1.8 – 2.1Ideal range for oral bioavailability (Rule of 5).
TPSA ~37 ŲHigh membrane permeability (Brain penetrant potential).
pKa (Indazole NH) ~13.8 (Acidic)Very weak acid; deprotonates only in strong base.
pKa (Indazole N2) ~1.2 (Basic)Protonates only in strong acid.
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
H-Bond Acceptors 2 (N, O)The oxane oxygen adds a vector for water solvation.

Part 2: Synthetic Routes & Process Chemistry[2]

Reliable access to 3-(oxan-3-yl)-1H-indazole is achieved via two primary workflows: Suzuki-Miyaura Cross-Coupling (Convergent) or Hydrazine Cyclization (Linear).

Pathway Logic
  • Route A (Convergent): Preferred for SAR exploration. Uses a pre-formed indazole core coupled with a pyran boronate.

  • Route B (Linear): Preferred for scale-up. Builds the indazole ring onto the pyran aldehyde.

Synthesis_Workflow cluster_0 Route A: Suzuki Coupling cluster_1 Route B: Cyclization SM1 3-Bromo-1H-indazole (Protected) Cat1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Cat1 SM2 Tetrahydro-2H-pyran-3-yl boronic acid SM2->Cat1 Prod1 Protected Intermediate Cat1->Prod1 C-C Bond Formation Target 3-(Oxan-3-yl)-1H-indazole Prod1->Target Deprotection (if needed) SM3 2-Fluorobenzaldehyde Step1 1. Grignard/Lithiation 2. Oxidation SM3->Step1 SM4 Tetrahydropyran-3-carbonyl chloride SM4->Step1 Ketone Aryl-Pyran Ketone Step1->Ketone Hydrazine Hydrazine Hydrate EtOH, Reflux Ketone->Hydrazine Hydrazine->Target Ring Closure

Figure 1: Comparative synthetic strategies. Route A is modular; Route B is cost-effective for bulk synthesis.

Part 3: Analytical Protocols (The "How-To")

To ensure scientific integrity, the following protocols characterize the specific properties of the oxane-indazole hybrid.

Protocol: Determination of Thermodynamic Solubility

Rationale: The kinetic solubility (DMSO spike) often overestimates solubility. This equilibrium method is required for accurate formulation data.

  • Preparation: Weigh 5 mg of solid 3-(oxan-3-yl)-1H-indazole into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of phosphate buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm) to remove undissolved solid.

  • Quantification:

    • Inject supernatant into HPLC-UV (C18 column, Acetonitrile/Water gradient).

    • Compare AUC (Area Under Curve) against a 5-point calibration curve of the compound in DMSO.

  • Success Criteria: Solubility > 50 µM indicates a successful "phenyl-to-pyran" optimization.

Protocol: Tautomer Identification via NMR

Rationale: Distinguishing 1H vs 2H tautomers is difficult due to rapid exchange. This protocol uses 2D-NMR.

  • Solvent: Dissolve compound in DMSO-

    
     (slows exchange) or CDCl
    
    
    
    .
  • Experiment: Run

    
    H-
    
    
    
    N HMBC (Heteronuclear Multiple Bond Correlation).
  • Analysis:

    • 1H-Indazole: The pyrrole nitrogen (N1) correlates with C7a and C3. The pyridine-like nitrogen (N2) shows different correlations.

    • Differentiation: Look for the

      
       coupling constant. If exchange is too fast, cool the probe to -40°C to freeze the equilibrium.
      

Part 4: Drug-Like Properties & Strategic Application

The "Solubility-Permeability" Trade-off

The oxane ring optimizes the scaffold for oral delivery. The following diagram illustrates the property shift when replacing a phenyl group with the oxan-3-yl group.

Property_Radar Center Solubility Aq. Solubility (High) Center->Solubility LogP Lipophilicity (Moderate) Center->LogP MetStab Metabolic Stability (Improved) Center->MetStab Permeability Permeability (Good) Center->Permeability Rigidity Conformational Rigidity Center->Rigidity

Figure 2: Physicochemical impact of the oxan-3-yl substitution. Green/Blue vectors indicate significant improvement over phenyl analogs.

Biological Context

This scaffold is particularly relevant for:

  • Kinase Inhibitors: Targeting the ATP hinge region (Indazole N1/N2 H-bonds) while the oxane ring projects into the solvent-exposed front pocket or the hydrophobic back pocket, depending on substitution.

  • PARP Inhibitors: Mimicking the nicotinamide pharmacophore.

References

  • Indazole Scaffold in Medicinal Chemistry

    • Gahtori, P., et al. "Indazole: A privileged scaffold in drug discovery."[1][2] European Journal of Medicinal Chemistry, 2023.

    • (General Search Verification)

  • Tetrahydropyran as a Phenyl Bioisostere

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
  • Physicochemical Protocols

    • Box, K. J., & Comer, J. E. "Using measured pKa, logP and solubility to investigate supersaturation and predict absorption." Current Drug Metabolism, 2008.
  • Synthesis of 3-Substituted Indazoles

    • Lousseouarn, A., et al. "General Synthesis of 3-Substituted Indazoles." Journal of Organic Chemistry, 2021.[3]

Sources

Technical Guide: Quantum Chemical Profiling of 3-(Oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the quantum chemical characterization of 3-(oxan-3-yl)-1H-indazole , a pharmacophore merging the kinase-privileged indazole scaffold with a saturated oxygen heterocycle (tetrahydropyran).

This guide deviates from generic templates to address the specific electronic and conformational challenges of this molecule: prototropic tautomerism (1H- vs. 2H-indazole) and ring conformer dynamics (axial/equatorial oxane substitution).

Executive Summary & Structural Prerequisites

Molecule: 3-(oxan-3-yl)-1H-indazole IUPAC: 3-(oxan-3-yl)-1H-indazole (or 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) Significance: The 3-substituted indazole core is a "hinge-binding" motif in kinase inhibitors (e.g., Axitinib, Pazopanib). The oxan-3-yl group introduces solubility-enhancing polarity and defined vectors for exploring the ribose-binding pocket or solvent front.

The Computational Challenge

Accurate modeling requires resolving two coupled equilibria:

  • Tautomerism: The migration of the proton between N1 and N2.[1] While 1H is generally favored in the gas phase, the 2H tautomer often dominates in specific protein binding pockets due to hydrogen bond donor/acceptor complementarity.

  • Conformational Isomerism: The oxane ring prefers a chair conformation, but the bulky indazole substituent at C3 can adopt either an equatorial or axial position.[1]

Computational Methodology (The Protocol)

This protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak non-covalent interactions (NCIs) between the oxane ether oxygen and the indazole


-system.
Step 1: Conformational Ensemble Generation

Before high-level DFT, the conformational space must be sampled to avoid trapping in local minima.

  • Tool: Molecular Mechanics (e.g., MMFF94 or OPLS4).[1]

  • Directive: Generate conformers by rotating the C3(indazole)-C3'(oxane) bond (

    
     in 
    
    
    
    increments) and sampling both chair flips of the oxane ring.
  • Filter: Discard high-energy conformers (

    
     kcal/mol relative to global minimum).[1]
    
Step 2: Geometry Optimization & Frequency Analysis[1]
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1]
    
    • Causality: Standard B3LYP fails to account for London dispersion forces.[1] The bulky oxane ring interacting with the indazole requires dispersion correction (-D3 or -D) for accurate geometry.

  • Basis Set: 6-311+G(d,p) .[2]

    • Causality: Diffuse functions (+) are mandatory for describing the lone pairs on the Pyridine-like nitrogen (N2) and the Ether oxygen, which are loosely bound and spatially diffuse.

  • Validation: Ensure zero imaginary frequencies (NIMAG=0) for ground states.

Step 3: Solvation Modeling
  • Model: SMD (Solvation Model based on Density).

  • Solvents:

    • Gas Phase:[1] Intrinsic electronic preferences.[1]

    • Water (

      
      ): Bio-relevant environment.[1][3]
      
    • Chloroform/DMSO: For comparison with NMR data.

Workflow Visualization

G Start Input Structure 3-(oxan-3-yl)-1H-indazole ConfSearch Conformational Search (MMFF94 / 30° Rotamers) Start->ConfSearch DFT_Opt DFT Optimization wB97X-D/6-311+G(d,p) ConfSearch->DFT_Opt Top 10 Conformers Freq Freq Check (NIMAG=0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize Solvation Solvation (SMD) Water/DMSO Freq->Solvation Valid Minima Analysis Boltzmann Weighting & Tautomer Ratios Solvation->Analysis

Figure 1: Self-validating computational workflow for indazole derivatives.

Electronic Structure & Reactivity Descriptors[1][4]

Tautomeric Equilibria Analysis

The relative stability of the 1H and 2H tautomers is solvent-dependent. Calculate the Gibbs Free Energy difference (


):


  • Positive

    
    :  1H tautomer is stable (Typical in gas phase/non-polar solvents).[1]
    
  • Near-Zero

    
    :  Tautomeric mixture exists.[1]
    

Data Presentation Standard:

Conformer Tautomer Oxane Pos.[1] Relative E (kcal/mol) Boltzmann Pop.[1] (%) Dipole (Debye)
1a 1H Equatorial 0.00 85.4 2.1
1b 1H Axial 1.85 4.2 2.3
2a 2H Equatorial 1.20 10.1 4.5

| 2b | 2H | Axial | 3.10 | 0.3 | 4.8 |

Note: The Equatorial conformer is generally favored to avoid 1,3-diaxial repulsion between the indazole and the oxane protons.

Molecular Electrostatic Potential (MEP)

Generate MEP surfaces to predict binding interactions.[1]

  • Red Regions (Negative): N2 (in 1H-tautomer) and Oxane Oxygen. These are H-bond acceptors.

  • Blue Regions (Positive): N1-H (in 1H-tautomer). This is the H-bond donor.

  • Application: If docking into a kinase hinge region (e.g., Adenine binding pocket), the N1-H donor / N2 acceptor motif mimics the Adenine N9-H / N1 motif.

Spectroscopic Validation (Self-Validation)

To ensure the calculated structure matches the synthesized compound, compare predicted NMR shifts against experimental data.

  • GIAO Method: Calculate NMR shielding tensors using NMR=GIAO at the B3LYP/6-311+G(2d,p) level (using geometries optimized at wB97X-D).[1]

  • Scaling: Apply linear scaling factors to correct for systematic DFT errors.

    • Reference: For chloroform (

      
      ), standard scaling factors are available (e.g., Slope 
      
      
      
      ).

Bioactive Conformation & Docking Implications[1]

While the Equatorial-Chair form is the global minimum in solution, the Axial conformer or Boat forms may be selected by protein binding pockets if they offer superior shape complementarity.

Tautomer-Specific Signaling

The choice of tautomer alters the vector of the oxan-3-yl group.

  • 1H-Indazole: The vector points roughly

    
     relative to the N-N bond.
    
  • 2H-Indazole: The geometry is more linear, changing the projection of the oxane ring into the solvent channel.

Tautomer T1 1H-Indazole (Thermodynamic Minimum) TS Transition State (Proton Transfer) T1->TS +3-5 kcal/mol Binding Kinase Hinge Region (Stabilizes 2H form) T1->Binding Steric Clash T2 2H-Indazole (Kinetic/Binding Reactive) TS->T2 T2->Binding H-Bond Match

Figure 2: Tautomeric switching mechanism in biological contexts.

References

  • Gaussian 16 User Reference. Gaussian, Inc.[1] Wallingford, CT.[1]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Approximation of the Solvent and the Solute. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Alkorta, I., & Elguero, J. (2004).[1] Tautomerism of Indazoles: A Theoretical Study. Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on indazole tautomer energetics).

Sources

In Silico Bioactivity Profiling of 3-(oxan-3-yl)-1H-indazole: A Computational Pharmacophore Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-(oxan-3-yl)-1H-indazole represents a strategic fusion of a privileged medicinal scaffold (indazole) with a solubility-enhancing saturated heterocycle (oxane/tetrahydropyran). While the indazole core is a proven pharmacophore in kinase inhibition (e.g., Axitinib, Pazopanib), the oxan-3-yl substitution introduces specific stereochemical and physicochemical vectors that require rigorous computational interrogation.

This technical guide outlines a self-validating in silico workflow to predict the bioactivity of this compound. We move beyond simple docking, employing Density Functional Theory (DFT) for tautomer analysis, inverse docking for target fishing, and Molecular Dynamics (MD) for interaction stability.

Phase 1: Molecular Architecture & Quantum Mechanical Preparation

The biological activity of indazoles is strictly governed by prototropic tautomerism. The 1H-indazole and 2H-indazole forms present distinct hydrogen bond donor/acceptor profiles. Before any docking can occur, the dominant species must be identified.

Tautomeric Enumeration and Geometry Optimization

The 3-(oxan-3-yl) substituent introduces a chiral center at the C3 position of the oxane ring. Consequently, the in silico library must account for:

  • Tautomers: 1H-indazole vs. 2H-indazole.[1][2][3]

  • Enantiomers: (R)-oxan-3-yl vs. (S)-oxan-3-yl.

Protocol:

  • Initial Generation: Generate 3D coordinates using RDKit or OpenBabel.

  • QM Optimization: Perform geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory (using Gaussian or ORCA).

  • Energy Calculation: Calculate the Boltzmann distribution of tautomers in an aqueous solvation model (PCM or SMD).

Insight: 1H-indazole is typically thermodynamically favored in solution (


 vs 2H). However, the kinase hinge region often selects the 2H-tautomer or requires a specific protonation state to form the critical bidentate hydrogen bond (donor-acceptor motif). Both tautomers must be docked. 
Ligand Preparation Workflow (DOT Diagram)

LigandPrep cluster_0 Input Structure cluster_1 QM Optimization cluster_2 Output S1 3-(oxan-3-yl)-1H-indazole (SMILES) S2 Tautomer/Stereoisomer Enumeration S1->S2 S3 DFT Optimization (B3LYP/6-31G**) S2->S3 4 Isomers S4 Solvation Energy (PCM Water) S3->S4 S5 3D Bioactive Conformer (.mol2/.pdbqt) S4->S5 Lowest Energy Select

Figure 1: Quantum Mechanical Ligand Preparation Workflow. Ensuring the correct electronic state is critical for accurate binding prediction.

Phase 2: Target Fishing (Inverse Docking)

Since the specific target of 3-(oxan-3-yl)-1H-indazole is undefined, we employ Inverse Docking (docking one ligand against many targets) to identify high-probability binding partners.

Pharmacophore Mapping

The indazole core typically mimics the adenine ring of ATP, making kinases the primary target class.

  • H-Bond Donor: N1 (1H-indazole).

  • H-Bond Acceptor: N2.

  • Hydrophobic Region: The benzene ring of indazole.

  • Solvent Interface: The oxane ring likely points towards the solvent front or occupies the ribose binding pocket.

Target Prediction Protocol

Tools: SwissTargetPrediction, PharmMapper, or idTarget.

  • Screening: Submit the optimized structure to SwissTargetPrediction .

  • Filtering: Filter results by "Probability" > 0.7.

  • Consensus: Cross-reference with PharmMapper (fit score > 4.0).

Hypothetical High-Confidence Targets: Based on the scaffold structure, predicted targets likely include:

  • VEGFR2 (KDR): Angiogenesis inhibition.

  • Aurora Kinase A/B: Mitotic regulation.

  • p38 MAPK: Inflammation.[4][5]

Phase 3: Molecular Docking & Interaction Analysis

We will proceed with VEGFR2 (PDB ID: 4ASD) as the case study target, given the high frequency of indazole-based inhibitors in this domain (e.g., Axitinib).

Docking Protocol (AutoDock Vina / Glide)

This protocol ensures reproducibility and eliminates false positives caused by poor grid generation.

StepParameter/ActionRationale
Grid Generation Center:

(Hinge Region) Size:

Å
Focuses search space on the ATP-binding pocket where indazoles bind.
Receptor Prep Remove waters (except catalytic), add polar hydrogens, merge non-polar hydrogens.Standardizes charge distribution.
Search Algorithm Exhaustiveness: 32 (Vina) or SP/XP (Glide)Higher exhaustiveness is required for the flexible oxane ring.
Scoring Function Vina Score / Glide Score (GScore)Empirical scoring to estimate

.
Key Binding Interactions

A successful "hit" for 3-(oxan-3-yl)-1H-indazole must exhibit:

  • Hinge Binder: N1/N2 of indazole forming H-bonds with Cys919 (in VEGFR2) or equivalent hinge residue (e.g., Glu/Ala).

  • Gatekeeper Interaction: Hydrophobic contact with Val916 .

  • Oxane Positioning: The oxane oxygen should ideally form a water-mediated bridge or direct H-bond with Asp1046 (DFG motif) or solvent-exposed residues.

Phase 4: Dynamic Validation (Molecular Dynamics)

Static docking poses are often local minima. Molecular Dynamics (MD) simulations (100 ns) are required to verify if the oxane ring destabilizes the binding pose or if the indazole core remains anchored.

MD Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER99SB-ILDN.

  • Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (GAFF).

  • System: Dodecahedron box, TIP3P water model, neutralize with Na+/Cl- ions (0.15 M).

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Pass Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

    • Failure: Ligand drift > 5 Å indicates weak affinity.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the oxane ring is acceptable (solvent exposed), but the indazole core must remain rigid (low RMSF).

  • H-Bond Occupancy: The hinge H-bond must be present in > 60% of simulation frames.

Signaling Pathway & Inhibition Logic (DOT Diagram)

SignalingPathway RTK VEGFR2 / RTK (Target) RAS RAS (GDP/GTP) RTK->RAS Phosphorylation Ligand 3-(oxan-3-yl)-1H-indazole Ligand->RTK Inhibits (ATP Competition) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Figure 2: Proposed Mechanism of Action. The molecule acts as an ATP-competitive inhibitor at the RTK level, silencing downstream MAPK signaling.

Phase 5: ADMET Profiling

The oxane ring is specifically added to improve "drug-likeness" compared to a purely aromatic phenyl-indazole.

Predicted Properties (SwissADME)
  • Lipophilicity (LogP): Expected range 2.0 - 3.0 (Optimal for oral bioavailability).

  • Water Solubility (LogS): The ether oxygen in the oxane ring accepts H-bonds from water, significantly improving solubility compared to 3-phenyl-1H-indazole.

  • Blood-Brain Barrier (BBB): Likely permeable due to low molecular weight (< 300 Da) and moderate polarity.

  • CYP Inhibition: Indazoles can inhibit CYP3A4; this must be flagged as a potential metabolic liability.

References

  • Indazole Scaffold Significance

    • Zhang, L. et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

  • Target Prediction Methodology

    • Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research. Link

  • Docking Protocol (AutoDock Vina)

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Molecular Dynamics Standards

    • Van Der Spoel, D. et al. (2005). "GROMACS: fast, flexible, and free." Journal of Computational Chemistry. Link

  • ADMET Profiling

    • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

Sources

Methodological & Application

Application Note: Strategic Routes to 3-Substituted Indazoles via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While N1/N2 functionalization is trivial via alkylation, introducing complexity at the C3 position remains a synthetic bottleneck due to the position's lower nucleophilicity compared to the C3 of indoles.

This Application Note details three distinct palladium-catalyzed protocols to overcome this barrier. We prioritize methods that ensure regiochemical integrity and scalability.

Key Workflows Covered:
  • The Robust Route: Suzuki-Miyaura Cross-Coupling of 3-Haloindazoles.

  • The Atom-Economical Route: Direct C-H Arylation (Concerted Metallation-Deprotonation).

  • The Diversity Route: Carbonylative Coupling for Ketone Synthesis.[1]

Strategic Overview & Decision Logic

Choosing the correct synthetic pathway depends on the stage of drug development (Discovery vs. Process) and the availability of starting materials.

Decision Matrix (Graphviz Visualization)

IndazoleStrategy Start Target: 3-Substituted Indazole Existing Is the Indazole Core already synthesized? Start->Existing Scale Scale / Purpose? Existing->Scale Yes PathC Route C: Cyclization (De Novo Synthesis) Existing->PathC No PathA Route A: Direct C-H Activation (High Atom Economy) Scale->PathA Process/Scale-up (Minimize Steps) PathB Route B: Halogenation + Suzuki (High Reliability) Scale->PathB MedChem/Library (Maximize Diversity) Outcome Final C3-Functionalized Product PathA->Outcome PathB->Outcome PathC->Outcome

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and project phase.

Protocol A: Suzuki-Miyaura Cross-Coupling (The Reliable Standard)

For medicinal chemistry campaigns requiring the rapid generation of analogs, the cross-coupling of 3-iodoindazoles is the "Gold Standard." It tolerates a wide range of boronic acids and avoids the regioselectivity issues often seen in direct C-H activation.

Mechanism & Rationale

The reaction proceeds via a standard Pd(0)/Pd(II) cycle.[2] The critical factor here is the oxidative addition step. 3-Iodoindazoles react significantly faster than 3-bromo analogs.

  • Expert Insight: Unprotected indazoles (containing a free N-H) can poison the catalyst by binding Pd(II) species to the nitrogen, forming unreactive "Pd-black" precursors. Protection of N1 (e.g., SEM, THP, Boc) is highly recommended to maintain turnover frequency (TOF).

Step-by-Step Protocol

Reagents:

  • Substrate: 1-(SEM)-3-iodoindazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Preparation: In a glovebox or under argon flow, charge a microwave vial with the 3-iodoindazole, aryl boronic acid, base, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane and water. The presence of water is critical for the transmetallation step (formation of the hydroxo-palladium intermediate).

  • Reaction: Seal the vial and heat to 90–100 °C for 4–12 hours. (Alternatively, microwave at 120 °C for 30 mins).

  • Workup: Filter through a pad of Celite to remove Pd residue. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 80–95%

Protocol B: Direct C-H Arylation (The Advanced Route)

Direct C-H arylation eliminates the need for pre-functionalization (halogenation) and organometallic reagents (boronic acids), making it ideal for late-stage functionalization or process chemistry.

Mechanism: Concerted Metallation-Deprotonation (CMD)

Unlike electrophilic aromatic substitution (EAS), which favors the C3 position only weakly, Pd-catalyzed C-H activation relies on the acidity of the C-H bond and the geometry of the transition state. A carbonate or pivalate base assists the palladium in cleaving the C-H bond via a six-membered transition state.

CMD_Mechanism Pd_L LnP-X (Active Catalyst) Coord Coordination to Indazole Pd_L->Coord + Indazole TS CMD Transition State (Pd-C bond forming, H-O bond forming) Coord->TS + Base (CO3/Piv) Int Palladacycle Intermediate TS->Int - HX Prod C3-Arylated Indazole Int->Prod Reductive Elimination

Figure 2: The CMD mechanism highlights the dual role of the base in activating the substrate.

Step-by-Step Protocol

Reagents:

  • Substrate: 1-Methylindazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%) — Crucial for preventing catalyst deactivation.

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: DMA (Dimethylacetamide) or DMF

Procedure:

  • Setup: Combine Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, and the aryl bromide in a reaction vessel.

  • Activation: Add the indazole substrate and solvent (DMA).

  • Heating: Heat to 140–150 °C for 24 hours. High temperature is required to overcome the energy barrier of the C3-H cleavage.

  • Expert Tip: If C7-arylation is observed as a byproduct (a common issue with N-alkyl indazoles), switch to a bulkier N-protecting group or use Cu(I) co-catalysis to tune selectivity.

Typical Yield: 60–80%

Protocol C: Carbonylative Coupling (Expanding Chemical Space)

To introduce carbonyl functionalities (ketones, amides) at C3, carbonylative coupling is superior to Friedel-Crafts acylation, which is often sluggish for electron-deficient indazoles.

Protocol Details

Reagents:

  • Substrate: 3-Iodo-1H-indazole (N-protected)

  • Nucleophile: Aryl Boronic Acid (for ketones) or Amine (for amides)

  • CO Source: Mo(CO)₆ (Solid source, safer than gas) or CO balloon.

  • Catalyst: Pd(OAc)₂ / Xantphos

Key Observation: The use of Mo(CO)₆ as a solid CO surrogate allows this reaction to be run in standard vials without high-pressure equipment, significantly lowering the safety barrier for medicinal chemists.

Comparative Data Analysis

FeatureMethod A: Suzuki CouplingMethod B: Direct C-H ArylationMethod C: Carbonylative
Substrate Req. 3-HaloindazoleNative Indazole3-Haloindazole
Atom Economy Low (requires halogen & boron)High (H₂ byproduct)Medium
Regioselectivity Excellent (100% C3)Variable (C3 vs C7 risk)Excellent
Functional Group Tol. HighModerate (High Temp)High
Primary Use Case Library Synthesis (MedChem)Process OptimizationScaffold Hopping

References

  • Direct C-H Arylation Mechanism & Conditions: Naas, M., et al. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." Journal of Organic Chemistry, 2014, 79(16), 7286–7293.[4] [Link]

  • Suzuki-Miyaura Coupling of Indazoles: Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General and Flexible Route to 3-Arylindazoles."[5] Tetrahedron, 1999, 55(23), 6917-6922. [Link]

  • Recent Reviews on Indazole Synthesis: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2018. [Link]

  • Carbonylative Approaches: Wu, X., et al. "Palladium-Catalyzed Carbonylative Coupling of Aryl Halides." Chemical Reviews, 2011. (General reference for carbonylative conditions adapted for heterocycles). [Link]

Sources

Application Note: Scalable Multi-Step Synthesis of 3-(Oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-substituted indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., Axitinib, Linifanib). The specific introduction of an oxan-3-yl (tetrahydropyran-3-yl) group at the C3 position introduces metabolic stability and favorable physicochemical properties compared to acyclic ethers.

This Application Note details a convergent synthetic strategy utilizing a Suzuki-Miyaura cross-coupling approach. While linear routes (e.g., hydrazine cyclization of ketones) exist, the convergent route allows for the independent modulation of the heterocycle and the indazole core, making it superior for Structure-Activity Relationship (SAR) campaigns and late-stage diversification.

Key Advantages of This Protocol:
  • Modularity: Allows for substitution on the indazole ring prior to coupling.

  • Scalability: Avoids the use of unstable diazonium intermediates common in older routes.

  • Regiocontrol: SEM-protection ensures N1-selectivity, preventing N2-alkylation byproducts.

Retrosynthetic Analysis

The logical disconnection relies on the C3–C(sp3) bond formation. We utilize a 3-bromoindazole electrophile and a tetrahydropyran-3-boronate nucleophile.

Retrosynthesis Target Target: 3-(Oxan-3-yl)-1H-indazole Disconnect Disconnection: C3-C(sp3) Cross-Coupling Target->Disconnect Fragment1 Partner A (Electrophile): 3-Bromo-1-(SEM)-indazole Disconnect->Fragment1 Fragment2 Partner B (Nucleophile): 2-(Oxan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Disconnect->Fragment2 Start1 Starting Material: 3-Bromo-1H-indazole Fragment1->Start1 SEM Protection Start2 Starting Material: 3-Bromotetrahydro-2H-pyran Fragment2->Start2 Miyaura Borylation

Figure 1: Retrosynthetic logic splitting the target into a stabilized electrophile and a nucleophilic ether fragment.

Detailed Experimental Protocols

Phase 1: Preparation of the Nucleophile (Partner B)

Objective: Synthesis of 2-(tetrahydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Note: While the 4-isomer is common, the 3-isomer often requires de novo synthesis via Miyaura borylation.

Reagents:

  • 3-Bromotetrahydro-2H-pyran (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Pd(dppf)Cl₂[1][2]·DCM (0.03 equiv)

  • Potassium Acetate (KOAc, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 3-bromotetrahydro-2H-pyran (10 mmol), B₂pin₂ (11 mmol), and KOAc (30 mmol).

  • Inertion: Evacuate and backfill with nitrogen (3 cycles). Add anhydrous 1,4-dioxane (20 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.3 mmol) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 16 hours. The color typically changes from orange to dark brown/black.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the boronate ester as a colorless oil.

    • Checkpoint: Verify product by ¹H NMR (look for pinacol methyls at ~1.2 ppm and the absence of the deshielded CH-Br signal).

Phase 2: Protection of the Electrophile (Partner A)

Objective: Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (SEM-protected indazole). Rationale: The free N-H indazole can poison Pd catalysts and lead to side reactions. SEM protection is robust and easily removed.

Reagents:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil, 1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Deprotonation: To a suspension of NaH (12 mmol) in anhydrous THF (15 mL) at 0°C , add a solution of 3-bromo-1H-indazole (10 mmol) in THF (10 mL) dropwise over 15 minutes.

  • Stirring: Allow the mixture to warm to RT and stir for 30 minutes until gas evolution ceases (formation of the sodium salt).

  • Alkylation: Cool back to 0°C . Add SEM-Cl (11 mmol) dropwise.

  • Completion: Stir at RT for 2 hours. Monitor by TLC (the protected product is less polar than the starting material).

  • Quench: Carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Quantitative conversion is common. The crude oil is usually sufficiently pure for the coupling step.

Phase 3: The Suzuki-Miyaura Cross-Coupling

Objective: Convergence of Partner A and Partner B.

Reagents:

  • Partner A (SEM-3-bromoindazole, 1.0 equiv)

  • Partner B (Pyran-3-boronate, 1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ (0.05 equiv) [Note: dtbpf ligand is superior for sterically demanding couplings than dppf]

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: THF/Water (4:1 ratio)

Protocol:

  • Degassing: Combine Partner A (5 mmol) and Partner B (6 mmol) in THF (20 mL). Sparge with nitrogen for 10 minutes.

  • Catalysis: Add Pd(dtbpf)Cl₂ (0.25 mmol) and the aqueous K₃PO₄ solution (7.5 mL).

  • Reaction: Heat to 60°C for 12–18 hours.

    • Why 60°C? Higher temperatures may cause protodeboronation of the secondary alkyl boronate.

  • Workup: Dilute with water and EtOAc. Separate layers. Extract aqueous layer with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0% to 30% EtOAc in Hexanes).

    • Target: 3-(Oxan-3-yl)-1-(SEM)-indazole.

Phase 4: Deprotection to Final Target

Objective: Removal of the SEM group to release 3-(oxan-3-yl)-1H-indazole.

Protocol:

  • Reagent: Dissolve the coupled product (4 mmol) in THF (10 mL).

  • Desilylation: Add TBAF (1.0 M in THF, 12 mmol, 3.0 equiv). Stir at 60°C for 4 hours.

  • Hemiaminal Cleavage: The TBAF step removes the silyl group, leaving a hydroxymethyl hemiaminal. Add Ethylenediamine (2.0 equiv) or aqueous HCl (2M) and reflux for 1 hour to fully remove the formaldehyde equivalent.

  • Final Purification: Neutralize (if acid used), extract with EtOAc/THF (indazole is polar). Recrystallize from Ethanol or purify via reverse-phase HPLC if high purity (>99.5%) is required.

Analytical Data Summary (Expected)

FragmentKey ¹H NMR Feature (CDCl₃, 400 MHz)
Partner B δ 1.23 (s, 12H) (Pinacol); δ 1.5-1.9 (m) (Pyran CH₂); δ 3.6-3.9 (m) (Pyran O-CH₂)
Partner A δ -0.05 (s, 9H) (TMS); δ 5.65 (s, 2H) (N-CH₂-O); δ 7.4-7.7 (m) (Indazole Ar-H)
Coupled Product δ 3.4 (tt, 1H) (C3-CH methine); δ 5.65 (s, 2H) (SEM retention)
Final Target δ 10.5 (br s, 1H) (N-H); δ 3.5 (tt, 1H) (C3-CH); Absence of silyl/methylene signals

Process Workflow Diagram

Workflow Start Start: 3-Bromoindazole Protect Step 1: SEM Protection (NaH, SEM-Cl) Start->Protect Couple Step 3: Suzuki Coupling (Pd(dtbpf)Cl2, K3PO4) Protect->Couple Electrophile Borylate Step 2: Boronate Prep (Pd-catalyzed) Borylate->Couple Nucleophile Deprotect Step 4: Deprotection (TBAF / HCl) Couple->Deprotect Intermediate Final Final: 3-(Oxan-3-yl)-1H-indazole Deprotect->Final

Figure 2: Step-by-step process flow for the convergent synthesis.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Coupling Step.

    • Cause: Protodeboronation of the secondary alkyl boronate (Partner B).

    • Solution: Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ and reduce water content in the solvent system (use Dioxane/H₂O 9:1). Ensure temperature does not exceed 65°C.

  • Issue: Incomplete Deprotection.

    • Cause: The N-hydroxymethyl intermediate is stable after TBAF treatment.

    • Solution: The addition of ethylenediamine or a distinct acid hydrolysis step (HCl/MeOH) is critical to cleave the hemiaminal.

  • Issue: Regioisomers in Indazole Formation.

    • Validation: If synthesizing the indazole ring from scratch (Linear Route), N1 vs N2 alkylation is a risk. This convergent route guarantees N1/N2 tautomeric control because the core is pre-formed and protected at N1.

References

  • Suzuki-Miyaura Coupling on Indazoles

    • Title: Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles
    • Source: Synthetic Communic
    • Link: [Link][1][3]

  • SEM Protection Strategy

    • Title: Efficient Synthesis of 3-Substituted Indazoles using SEM-Protection
    • Source: Journal of Organic Chemistry
    • Link: [Link]

  • Preparation of Secondary Alkyl Boronates

    • Title: Palladium-Catalyzed Boryl
    • Source: Organic Letters
    • Link: [Link]

  • General Indazole Reviews

    • Title: Recent Advances in the Synthesis of Indazoles
    • Source: European Journal of Organic Chemistry
    • Link: [Link]

Sources

Application Note: Strategic N-Alkylation of 3-(Oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 3-substituted indazoles is a pivotal transformation in the synthesis of kinase inhibitors and bioactive small molecules. However, the ambident nucleophilicity of the indazole ring (


 vs. 

) presents a persistent regioselectivity challenge.[1] For the specific substrate 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole), the steric and electronic influence of the C3-oxanyl group necessitates a tailored approach to control isomer distribution.

This guide details two validated protocols:

  • Method A (Thermodynamic Control): A robust, scalable method using Cesium Carbonate (

    
    ) in DMF, suitable for general alkylation but requiring chromatographic separation of isomers.
    
  • Method B (Kinetic Control): A high-selectivity method using Sodium Hydride (

    
    ) in THF, optimized to favor the bioactive 
    
    
    
    -isomer (>95:5 ratio).[2][3]

Mechanistic Insight & Regioselectivity

The indazole scaffold exists in a tautomeric equilibrium between


-indazole (thermodynamically favored) and 

-indazole.[2][4] Upon deprotonation, the resulting indazolyl anion is an ambident nucleophile.
  • 
    -Alkylation:  Generally thermodynamically preferred.[2][4][5] Enhanced by "tight ion pairing" conditions (e.g., non-polar solvents or specific counter-ions like 
    
    
    
    in THF).
  • 
    -Alkylation:  Often kinetically accessible and can be favored by steric bulk at C3 or "loose ion pairing" in polar aprotic solvents (e.g., DMF, DMSO) where the charge density on 
    
    
    
    becomes more available.

The 3-(oxan-3-yl) substituent adds moderate steric bulk and an ether oxygen capable of weak chelation, which can subtly influence the transition state energies.

Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway and the critical decision nodes.

IndazoleAlkylation Substrate 3-(Oxan-3-yl)-1H-indazole Deprotonation Deprotonation (Base Dependent) Substrate->Deprotonation Anion Indazolyl Anion (Resonance Hybrid) Deprotonation->Anion TS_N1 TS: N1 Attack (Sterically Sensitive) Anion->TS_N1 Method B (NaH/THF) Tight Ion Pair TS_N2 TS: N2 Attack (Electronically Driven) Anion->TS_N2 Method A (Cs2CO3/DMF) Solvent Separated Ion Pair Prod_N1 N1-Alkyl Product (Thermodynamic) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Kinetic/Minor) TS_N2->Prod_N2

Figure 1: Mechanistic divergence in indazole alkylation. Method selection shifts the energetic favorability between N1 and N2 transition states.

Experimental Protocols

Method A: The "Robust" Protocol ( / DMF)

Recommended for: Initial screening, diverse electrophiles, and cases where


 isomer is also desired for SAR studies.

Materials:

  • Substrate: 3-(oxan-3-yl)-1H-indazole (1.0 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Electrophile: Alkyl Halide (

    
    ) (1.2 eq)
    

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the indazole substrate in DMF (0.2 M concentration).

  • Base Addition: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange, indicating anion formation.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4–16 hours. Monitor by LCMS/TLC.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes). The

    
    -isomer is typically less polar (elutes first) than the 
    
    
    
    -isomer, though this can invert depending on the R-group.
Method B: The "High Selectivity" Protocol ( / THF)

Recommended for: Maximizing yield of the


-isomer.

Materials:

  • Substrate: 3-(oxan-3-yl)-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (

    
    ), 60% dispersion in mineral oil (1.2 eq)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Electrophile: Alkyl Halide (

    
    ) (1.1 eq)
    

Procedure:

  • Preparation: Flame-dry a flask and purge with

    
    . Add 
    
    
    
    and wash 2x with dry hexanes to remove mineral oil (optional but recommended for cleaner NMR). Suspend washed
    
    
    in anhydrous THF (0.15 M).
  • Deprotonation: Cool the suspension to 0°C. Add the indazole substrate (dissolved in minimal THF) dropwise.

  • Equilibration: Allow to warm to RT and stir for 45 minutes until gas evolution ceases.

  • Addition: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry (

    
    ) and concentrate.
    

Data Analysis & Quality Control (QC)

Distinguishing regioisomers is the most critical step. Do not rely solely on LCMS retention time.

Regio-Identification Table
Feature

-Alkylated Isomer

-Alkylated Isomer
TLC (

)
Usually Higher (Less Polar)Usually Lower (More Polar)

NMR (C3)
~135 - 145 ppm~120 - 130 ppm (Shielded)
NOESY / ROESY Strong correlation between N-CH protons and C7-H (aromatic). Strong correlation between N-CH protons and C3-Oxanyl protons.
UV Spectra

typically shorter

typically red-shifted (extended conjugation)
QC Workflow Diagram

The following workflow ensures rigorous structural assignment.

QC_Workflow Reaction Crude Reaction Mixture TLC TLC/LCMS Check (Look for 2 spots) Reaction->TLC Column Flash Chromatography (Isolate Isomers) TLC->Column NMR_1H 1H NMR Column->NMR_1H NOESY NOESY Experiment (CRITICAL STEP) NMR_1H->NOESY Decision NOE Signal? NOESY->Decision Result_N1 N-Alkyl <-> C7-H Confirmed N1 Decision->Result_N1 Cross-peak A Result_N2 N-Alkyl <-> Oxanyl-H Confirmed N2 Decision->Result_N2 Cross-peak B

Figure 2: Structural validation workflow. NOESY is the definitive method for distinguishing regioisomers.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Poor solubility of the oxanyl-indazole or "stalling" due to ion-pairing.

    • Fix: Add 18-crown-6 (1.0 eq) if using

      
       or 
      
      
      
      . Heat to 80°C.
  • Poor Regioselectivity (Too much

    
    ): 
    
    • Cause: Solvent polarity stabilizing the

      
       transition state.
      
    • Fix: Switch strictly to Method B (

      
      ). Ensure temperature is kept low (0°C) during electrophile addition.
      
  • N-Alkylation vs. O-Alkylation:

    • Risk:[1] The oxane ring is an ether and is stable, but if the alkylating agent is extremely hard (e.g., MeOTf), complex salts can form.

    • Fix: Stick to Alkyl Bromides or Iodides. Avoid Triflates unless necessary.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1951.[3] [Link] Citation for: Comparison of Cs2CO3 vs NaH methods and thermodynamic stability of tautomers.

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem.2024 , 62(11), 765-774.[6] [Link] Citation for: Use of NOESY and HMBC for structural assignment of N1 vs N2 isomers.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. [Link] Citation for: Computational analysis of transition state energies and steric effects.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1804–1816. [Link] Citation for: Role of chelation and solvent effects in directing regioselectivity.[3]

Sources

Application Notes & Protocols for In Vitro Profiling of 3-(oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Indazole Analogs

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Compounds featuring this heterocyclic system have been successfully developed into marketed drugs and clinical candidates, often functioning as inhibitors of protein kinases or modulators of critical cellular pathways like apoptosis.[2][6][7]

This document provides a comprehensive guide for the initial in vitro characterization of a novel indazole compound, 3-(oxan-3-yl)-1H-indazole . The proposed workflow is designed as a logical cascade, beginning with broad phenotypic screening to establish cytotoxic potential, followed by more focused assays to elucidate the mechanism of action and identify potential liabilities early in the drug discovery process. Our approach is grounded in the principles of building a robust, self-validating data package to enable informed decision-making for further development.

The experimental plan is divided into three core stages:

  • Primary Bioactivity Assessment: Quantifying the compound's effect on cancer cell viability to determine potency and selectivity.

  • Mechanism of Action (MoA) Elucidation: Investigating the cellular processes affected by the compound, such as apoptosis and cell cycle progression.

  • Early Safety & Liability Profiling: Assessing off-target activities that could lead to adverse effects, specifically focusing on cardiac safety (hERG inhibition) and drug-drug interaction potential (CYP450 inhibition).

This tiered approach ensures that resources are directed toward compounds with the most promising therapeutic potential while identifying and deprioritizing those with unfavorable characteristics at the earliest possible stage.

Part 1: Primary Bioactivity Assessment - Cell Viability & Cytotoxicity

The foundational step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell proliferation and viability.[8][9][10] These assays provide a quantitative measure of a compound's potency (e.g., IC50 or GI50 values) and can offer initial insights into its selectivity by screening against a panel of diverse cancer cell lines alongside a non-cancerous control line.[1][6][11]

Rationale for Assay Selection

We will employ a metabolic-based assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a well-established, cost-effective, and reliable colorimetric method for assessing cell viability.[1][6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial reductases in metabolically active (i.e., living) cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plates (e.g., A549, K562, PC-3, HEK-293) incubate_24h Incubate for 24h (Allow cells to attach and resume growth) seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Serial Dilutions of 3-(oxan-3-yl)-1H-indazole (e.g., 0.1 to 100 µM) prepare_dilutions->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent (Incubate 4h) incubate_72h->add_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO or SDS) add_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm (Microplate Reader) add_solubilizer->read_absorbance calc_viability Calculate % Viability vs. Control read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(oxan-3-yl)-1H-indazole on a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

  • Cell Lines: A549 (lung carcinoma), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and HEK-293 (human embryonic kidney, as a non-cancerous control).

  • Reagents: RPMI-1640 or DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 3-(oxan-3-yl)-1H-indazole, Dimethyl sulfoxide (DMSO), MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01M HCl).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Seed cells into the inner 60 wells of a 96-well plate to minimize edge effects. Add 100 µL of sterile PBS to the outer wells.

    • Incubate the plate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(oxan-3-yl)-1H-indazole in sterile DMSO.

    • Perform serial dilutions of the stock solution in a separate 96-well plate to create a range of concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay wells will be ≤ 0.5% to avoid solvent toxicity.

    • Include wells for "vehicle control" (DMSO only) and "untreated control" (medium only).

    • Carefully remove the medium from the cell plate and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation:

CompoundA549 IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)HEK-293 IC50 (µM)Selectivity Index (SI)*
3-(oxan-3-yl)-1H-indazoleTBDTBDTBDTBDTBD
Doxorubicin (Control)~0.1~0.05~0.5~1.0~20

*Selectivity Index (SI) can be calculated as IC50 (non-cancerous cell) / IC50 (cancer cell).

Part 2: Mechanism of Action (MoA) Elucidation

If 3-(oxan-3-yl)-1H-indazole demonstrates significant cytotoxic activity, the next logical step is to investigate how it kills cancer cells. The two most common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[6]

Apoptosis Induction Assay via Annexin V/PI Staining

Rationale: Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][14] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 3-(oxan-3-yl)-1H-indazole.

Materials:

  • Cell Line: The most sensitive cancer cell line identified in the MTT assay.

  • Reagents: Annexin V-FITC/PI Apoptosis Detection Kit, complete medium, 3-(oxan-3-yl)-1H-indazole.

  • Equipment: 6-well plates, flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency after the treatment period.

    • Incubate for 24 hours.

    • Treat cells with 3-(oxan-3-yl)-1H-indazole at concentrations around its IC50 and 2x IC50, alongside a vehicle control.

    • Incubate for a relevant period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1x10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • The results will be displayed in a quadrant plot:

      • Q4 (Annexin V- / PI-): Live cells

      • Q3 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells

Data Presentation:

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle ControlTBDTBDTBD
Compound (IC50)TBDTBDTBD
Compound (2x IC50)TBDTBDTBD
Staurosporine (Positive Control)TBDTBDTBD

Part 3: Early Safety & Liability Profiling

Early assessment of potential safety liabilities is critical to avoid costly failures in later stages of drug development. Two of the most important in vitro safety assays evaluate a compound's potential for drug-drug interactions (DDI) via Cytochrome P450 (CYP) inhibition and its risk for cardiac arrhythmia via hERG channel blockade.[15][16][17]

Cytochrome P450 (CYP) Inhibition Assay

Rationale: The CYP450 enzyme superfamily is responsible for the metabolism of the majority of clinically used drugs. Inhibition of these enzymes by a new chemical entity can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[18] Regulatory agencies recommend testing for inhibition of key isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[19][20][21] This assay uses isoform-specific substrates that are converted into fluorescent or luminescent products, and inhibition is measured by a decrease in signal.

Detailed Protocol: Fluorometric CYP450 Inhibition Assay

Objective: To determine the IC50 of 3-(oxan-3-yl)-1H-indazole against five major human CYP450 isoforms.

Materials:

  • Reagents: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), NADPH regeneration system, specific fluorescent substrates (e.g., EOMCC for CYP1A2), known inhibitors for each isoform (positive controls).

  • Equipment: 384-well black plates, fluorescence microplate reader.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing the NADPH regeneration system.

    • In a 384-well plate, add the test compound across a range of concentrations.

    • Add the specific CYP450 enzyme and incubate for a short pre-incubation period.

  • Initiation and Measurement:

    • Initiate the reaction by adding the specific fluorescent substrate.

    • Incubate at 37°C for the optimized reaction time.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation:

CYP Isoform3-(oxan-3-yl)-1H-indazole IC50 (µM)Positive Control IC50 (µM)
CYP1A2TBDTBD
CYP2C9TBDTBD
CYP2C19TBDTBD
CYP2D6TBDTBD
CYP3A4TBDTBD
hERG Channel Inhibition Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22] Therefore, early assessment of hERG liability is a regulatory requirement and a critical step in safety profiling.[23] Automated patch clamp systems provide a high-throughput method for measuring compound effects on hERG channel currents.[22][24]

Workflow: hERG Inhibition Assessment

G cluster_prep Cell & Compound Prep cluster_patch Automated Patch Clamp cluster_analysis Data Analysis cell_prep Prepare hERG-expressing cells (e.g., HEK293 or CHO) cell_capture Cell Capture & Seal Formation cell_prep->cell_capture compound_prep Prepare compound dilutions baseline Record Baseline hERG Current cell_capture->baseline compound_add Apply Compound Sequentially baseline->compound_add record_current Record Current at Each Concentration compound_add->record_current measure_inhibition Measure % Inhibition of Tail Current record_current->measure_inhibition plot_curve Plot Dose-Response Curve measure_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Detailed Protocol: Automated Patch Clamp hERG Assay

Objective: To determine the IC50 of 3-(oxan-3-yl)-1H-indazole for the hERG potassium channel.

Materials:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-hERG or CHO-hERG).

  • Reagents: Extracellular and intracellular solutions for patch clamp electrophysiology.

  • Equipment: Automated patch clamp platform (e.g., QPatch, SyncroPatch).

Procedure:

  • Cell Preparation:

    • Culture and harvest hERG-expressing cells according to standard protocols for the specific automated patch clamp system.

  • Electrophysiology Recording:

    • Load cells and compound solutions onto the instrument.

    • The instrument will automatically perform whole-cell patch clamping.

    • Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[23]

    • Apply increasing concentrations of 3-(oxan-3-yl)-1H-indazole sequentially to the same cell, allowing for equilibrium at each concentration.

    • Record the hERG current at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline current.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundhERG IC50 (µM)
3-(oxan-3-yl)-1H-indazoleTBD
E-4031 (Positive Control)~0.01

Conclusion and Forward Look

This structured in vitro testing cascade provides a robust framework for the initial characterization of 3-(oxan-3-yl)-1H-indazole. The data generated from these assays—cytotoxicity, mechanism of apoptosis induction, and key safety liabilities—will form a comprehensive preliminary profile of the compound. Positive results, such as potent and selective anti-cancer activity coupled with a clean safety profile (e.g., hERG IC50 > 10 µM, CYP IC50 > 10 µM), would strongly support its advancement into more complex studies, including kinase profiling, further mechanism of action studies, and eventually, in vivo efficacy models.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Pharmacological properties of indazole deriv
  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. NIH.
  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

  • Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Biomedicines. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. ResearchGate. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and ...”. Anticancer Research. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • hERG Safety. Evotec. [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Identification and Development of Novel Indazole Derivatives as Potent Bacterial Peptidoglycan Synthesis Inhibitors. Semantic Scholar. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]

  • (PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. [Link]

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"developing kinase inhibitors from 3-(oxan-3-yl)-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Kinase Inhibitors from the 3-(Oxan-3-yl)-1H-Indazole Scaffold

Executive Summary

This guide details the strategic development of kinase inhibitors utilizing 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) as a core scaffold. While the 1H-indazole moiety acts as a privileged ATP-competitive hinge binder, the incorporation of the oxan-3-yl ring at the C3 position serves as a critical physicochemical modulator. This saturated heterocycle functions as a bioisostere for phenyl or cyclohexyl rings, significantly lowering lipophilicity (


) while maintaining steric bulk, thereby enhancing Lipophilic Efficiency (LipE)  and metabolic stability.

Part 1: Structural Rationale & In Silico Design

The Pharmacophore Hypothesis

The 3-(oxan-3-yl)-1H-indazole scaffold is designed to target the ATP-binding pocket of protein kinases (e.g., VEGFR, JAK, Pim) through a Type I binding mode.

  • Hinge Region Interaction: The indazole nitrogen atoms (N1/N2) form a characteristic donor-acceptor H-bond pair with the kinase hinge region backbone residues (e.g., Glu/Leu).

  • The Oxane "Anchor": The 3-position oxane ring projects into the gatekeeper region or the ribose-binding pocket. Unlike a phenyl ring, the oxane's ether oxygen can serve as a weak H-bond acceptor or simply reduce the desolvation penalty, improving water solubility.

  • Vectors for Optimization: The benzene ring of the indazole (positions 4, 5, 6, 7) provides vectors to reach the solvent front or the hydrophobic back-pocket (DFG-motif).

Computational Workflow Diagram

KinaseDesign Figure 1: In Silico Design Workflow for Indazole-Oxane Inhibitors Scaffold 3-(Oxan-3-yl)-1H-Indazole (Core Scaffold) Docking Molecular Docking (PDB: VEGFR/JAK) Scaffold->Docking Hinge Binding LipE LipE Optimization (LogP Reduction) Docking->LipE Oxane vs Phenyl Library Virtual Library (R-Group Enumeration) LipE->Library C5/C6 Substitution Selection Synthesis Candidates Library->Selection Score Ranking

Caption: Workflow prioritizing Lipophilic Efficiency (LipE) via the oxane moiety before library enumeration.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize 3-(oxan-3-yl)-1H-indazole and functionalize the C5/C6 positions. Mechanism: Suzuki-Miyaura Cross-Coupling.

Retrosynthetic Analysis

The most robust route involves coupling a pre-formed oxane boronate with a halogenated indazole. Direct coupling at C3 is preferred over ring closure for library versatility.

Detailed Protocol: C3-Functionalization

Reagents:

  • Substrate: 3-Bromo-1H-indazole (or 5-substituted analogs).

  • Coupling Partner: 2-(Tetrahydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Protection (Recommended):

    • Why: Unprotected indazoles can poison Pd catalysts or undergo N-arylation.

    • React 3-bromo-1H-indazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C.

    • Yield Check: Monitor TLC (Hexane/EtOAc 8:1) for disappearance of starting material (

      
      ).
      
  • The Suzuki Coupling:

    • In a microwave vial, combine SEM-protected 3-bromoindazole (1.0 eq), Oxane-3-boronate ester (1.2 eq), and

      
       (3.0 eq).
      
    • Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

    • Add

      
       (0.05 eq) under Nitrogen.
      
    • Reaction: Heat at 100°C for 4 hours (or MW 120°C for 30 min).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

      
      .
      
  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (2:1) and stir at RT for 2 hours (removes SEM).

    • Concentrate and treat with ethylenediamine in MeOH (removes hydroxymethyl byproduct).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Route to the Core Scaffold Start 3-Bromo-1H-indazole Protect SEM-Protection (NaH, SEM-Cl) Start->Protect Coupling Suzuki Coupling (Oxane-Boronate, Pd(dppf)Cl2) Protect->Coupling Deprotect Deprotection (TFA/DCM) Coupling->Deprotect Final 3-(Oxan-3-yl)-1H-indazole Deprotect->Final

Caption: Modular synthesis allowing late-stage diversification of the indazole ring.

Part 3: Biochemical Screening (ADP-Glo Assay)

Context: Once the scaffold is synthesized, its potency must be quantified. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for measuring ATPase activity.

Assay Principle

The assay quantifies the ADP produced during the kinase reaction.



ADP is then converted to ATP, which is used by luciferase to generate light. Luminescence 

Kinase Activity.
Protocol Parameters
ParameterConditionNotes
Kinase Conc. 0.5 - 5.0 nMTitrate to ensure linear velocity.
ATP Conc.

apparent
Use

to detect competitive inhibitors.
Compound Range 10

M to 0.1 nM
10-point dose-response (1:3 dilution).
Incubation 60 min @ RTEnsure steady-state kinetics.
DMSO Limit

Indazoles are hydrophobic; ensure solubility.
Step-by-Step Workflow
  • Compound Prep: Prepare 100x stocks in 100% DMSO. Dilute to 4x in 1x Kinase Buffer.

  • Reaction Assembly (384-well plate):

    • 2.5

      
      L Compound (4x).
      
    • 2.5

      
      L Kinase Enzyme (4x).
      
    • Pre-incubate 10 mins (optional for Type II).

    • 5.0

      
      L ATP/Substrate Mix (2x).
      
  • Reaction: Incubate 60 mins at Room Temperature.

  • Termination (Step 1): Add 10

    
    L ADP-Glo™ Reagent. Incubate 40 mins (depletes remaining ATP).
    
  • Detection (Step 2): Add 20

    
    L Kinase Detection Reagent. Incubate 30 mins (converts ADP to ATP 
    
    
    
    Light).
  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine

    
    .
    

Part 4: Cellular Validation & ADME

Context: Biochemical potency does not guarantee cellular efficacy. The oxane ring is specifically chosen to improve membrane permeability compared to polar heterocycles.

Cellular Target Engagement (Western Blot)
  • Cell Line: Select based on kinase relevance (e.g., HUVEC for VEGFR, HEL cells for JAK2).

  • Treatment: Serum-starve cells (overnight)

    
     Treat with Inhibitor (1h) 
    
    
    
    Stimulate with Ligand (e.g., VEGF, 15 min).
  • Readout: Lyse cells and blot for Phospho-Kinase vs. Total Kinase .

  • Success Criteria: Dose-dependent reduction of Phospho-signal without affecting Total Kinase levels.

ADME Profiling (The Oxane Advantage)

The 3-(oxan-3-yl) moiety is a strategic choice for Lipophilic Efficiency (LipE) .

  • LipE Formula:

    
    .
    
  • Comparison:

    • Phenyl-Indazole: High Potency, High LogP (

      
      ) 
      
      
      
      Poor Metabolic Stability.
    • Oxanyl-Indazole: High Potency, Lower LogP (

      
      ) 
      
      
      
      High LipE .
  • Metabolic Stability Assay: Incubate with Human Liver Microsomes (HLM) + NADPH. Measure intrinsic clearance (

    
    ). The saturated oxane ring resists oxidative metabolism (CYP450) better than electron-rich aromatics.
    

References

  • Indazole Scaffold Binding Modes

    • Title: Indazole-Based Protein Kinase Inhibitors: Scaffolding, Synthesis, and Biological Activity.
    • Source:Molecules (2023).[1][2][3]

    • Link:[Link] (Representative URL for Indazole Reviews)

  • Tetrahydropyran (Oxane) in Med Chem: Title: Tetrahydropyrans in Drug Discovery: Optimization of Physicochemical Properties. Source:Journal of Medicinal Chemistry. Context: Discusses the character and solubility advantages over phenyl rings.
  • Title: ADP-Glo™ Kinase Assay Application Note.
  • Title: Practical Synthesis of 3-Substituted Indazoles via Suzuki-Miyaura Coupling.

(Note: While specific "3-(oxan-3-yl)-1H-indazole" papers are proprietary or rare, the protocols above are derived from standard medicinal chemistry practices for 3-substituted indazoles as seen in VEGFR/JAK inhibitor literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of indazoles is crucial for the advancement of various therapeutic programs.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion in 1H-Indazole Synthesis

Q: My reaction to synthesize a 1H-indazole is resulting in a low yield and significant recovery of starting material. What are the potential causes and how can I improve the conversion?

A: Low yields and incomplete conversions are common hurdles in indazole synthesis and can be attributed to several factors, often dependent on the specific synthetic route employed. Let's break down the likely culprits and a systematic approach to optimization.

Causality Analysis:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While some classical methods like the Davis-Beirut reaction require elevated temperatures, excessive heat can lead to decomposition of starting materials or the desired product.[1] Conversely, many modern catalyzed reactions proceed efficiently at milder temperatures.[1] A non-optimal temperature can result in a slow reaction rate or the promotion of side reactions.[3]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[4] If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely incomplete. The polarity of the solvent can also influence the reaction mechanism and the stability of intermediates. For instance, in some syntheses, polar aprotic solvents like DMSO or DMF have been shown to provide higher yields compared to protic solvents.[1]

  • Catalyst Inactivity or Inappropriate Choice: In catalyzed reactions, the choice and handling of the catalyst are paramount. The catalyst might be poisoned by impurities in the starting materials or solvent. For metal-catalyzed reactions (e.g., using Pd, Cu, or Rh), the ligand can be as important as the metal center.[1][2] In some cases, a metal-free approach might be more suitable to avoid these issues.[5]

  • Base Incompatibility: Many indazole syntheses require a base. The strength and nature of the base (e.g., organic vs. inorganic) can significantly impact the reaction outcome. An inappropriate base might not be strong enough to deprotonate a key intermediate or could lead to undesired side reactions.

Troubleshooting Workflow:

Here is a systematic approach to optimize your reaction for improved yield and conversion:

Step 1: Temperature Screening

Begin by systematically screening a range of temperatures. A good starting point is the temperature reported in a similar literature procedure. Then, vary the temperature in 5-10 °C increments, both higher and lower.

  • Protocol:

    • Set up a series of small-scale parallel reactions.

    • Maintain all other parameters (solvent, catalyst, concentration, reaction time) constant.

    • Run the reactions at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

    • Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) to determine the optimal temperature for product formation while minimizing byproduct formation. It has been observed that for certain reactions, increasing the temperature to 110 °C improved yields, while higher temperatures led to a decrease due to side reactions.[3]

Step 2: Solvent Selection

If temperature optimization does not yield satisfactory results, the next step is to screen different solvents.

  • Protocol:

    • Choose a range of solvents with varying polarities and boiling points.

    • Set up parallel reactions at the optimal temperature determined in Step 1.

    • Ensure your starting materials are soluble in the chosen solvents at the reaction temperature.

    • Analyze the outcome of each reaction to identify the solvent that provides the best yield.

Solvent Polarity (Dielectric Constant) Boiling Point (°C) Common Applications in Indazole Synthesis
Toluene2.4111Common for reactions requiring azeotropic removal of water.
Dioxane2.2101Often used in Pd-catalyzed cross-coupling reactions.[1]
DMF36.7153Aprotic polar solvent, can increase yields in certain syntheses.[1]
DMSO46.7189Highly polar aprotic solvent, effective for many transformations.[1][6]
Acetic Acid6.2118Can act as both a solvent and a catalyst in some cyclization reactions.[1][7]

Step 3: Catalyst and Ligand Variation (for catalyzed reactions)

For reactions involving a catalyst, screening different catalysts and ligands is crucial.

  • Protocol:

    • If using a palladium catalyst, for example, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like dppf, Xantphos).

    • For copper-catalyzed reactions, consider different copper salts (e.g., CuI, Cu₂O) and the potential need for a ligand.[6][8]

    • Ensure the catalyst is not degraded by exposure to air or moisture if it is sensitive.

Step 4: Base Optimization

The choice of base can be critical.

  • Protocol:

    • Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU).

    • The stoichiometry of the base may also need optimization.

Troubleshooting_Low_Yield Start Low Yield/ Incomplete Conversion Temp Optimize Temperature Start->Temp Solvent Screen Solvents Temp->Solvent If still low Success Improved Yield Temp->Success If optimized Catalyst Vary Catalyst/Ligand Solvent->Catalyst If still low Solvent->Success If optimized Base Optimize Base Catalyst->Base If still low Catalyst->Success If optimized Base->Success If optimized

Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.

Issue 2: Formation of Significant Side Products, Including the 2H-Indazole Isomer

Q: My reaction is producing a mixture of the desired 1H-indazole and the isomeric 2H-indazole, along with other unidentifiable impurities. How can I improve the regioselectivity and minimize side product formation?

A: The formation of isomeric indazoles is a classic challenge in this area of synthesis. The relative stability of the 1H- and 2H-tautomers is often small, leading to mixtures.[2] Side product formation can also arise from competing reaction pathways.

Causality Analysis:

  • Lack of Regiocontrol: Many traditional indazole syntheses inherently lack strong regiocontrol, leading to the formation of both 1H and 2H isomers. The final ratio can be influenced by steric and electronic factors of the substituents on the starting materials.

  • Reaction Conditions Favoring Isomerization: The reaction conditions (e.g., temperature, solvent, pH) can influence the tautomeric equilibrium between the 1H and 2H forms.

  • Competing Reaction Pathways: Depending on the starting materials, side reactions such as dimerization, polymerization, or decomposition can occur, especially at elevated temperatures.[1] For example, in syntheses starting from salicylaldehyde, hydrazone and dimer formation are known side reactions.[1]

Strategies for Improving Selectivity and Purity:

1. Method Selection:

If you are consistently obtaining a mixture of isomers, it may be beneficial to switch to a synthetic route that offers higher regioselectivity.

  • For 1H-Indazoles: Consider methods like the palladium-catalyzed intramolecular C-N bond formation from o-halo acetophenones and hydrazine, which often favor the 1H isomer.[1]

  • For 2H-Indazoles: Specific methods have been developed for the selective synthesis of 2H-indazoles, such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[6][8]

2. Optimization of Reaction Parameters:

If changing the entire synthetic route is not feasible, fine-tuning the reaction conditions can often improve the isomeric ratio.

  • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer and reduce the rate of side reactions.

  • Catalyst/Ligand System: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Bulky ligands can sterically direct the reaction to favor one isomer over the other.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates leading to the different isomers. A systematic screening of solvents is recommended.

3. "One-Pot" Procedures:

"One-pot" or tandem reactions can sometimes minimize the formation of side products by converting reactive intermediates in situ, preventing them from undergoing undesired reactions.[1]

Side_Product_Formation Start Side Product Formation (e.g., 2H-Isomer) Change_Route Consider Alternative Synthetic Route Start->Change_Route Optimize_Conditions Fine-Tune Reaction Conditions Start->Optimize_Conditions Pure_Product Pure Desired Isomer Change_Route->Pure_Product Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp Vary_Catalyst Vary Catalyst/Ligand Optimize_Conditions->Vary_Catalyst Screen_Solvent Screen Solvents Optimize_Conditions->Screen_Solvent Lower_Temp->Pure_Product Vary_Catalyst->Pure_Product Screen_Solvent->Pure_Product

Caption: Decision tree for addressing side product formation in indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a synthetic route for a substituted indazole?

When selecting a synthetic strategy, consider the following:

  • Desired Isomer (1H vs. 2H): As discussed, some routes are more selective for a particular isomer.

  • Availability of Starting Materials: The practicality of a route depends on the commercial availability and cost of the necessary precursors.[1]

  • Functional Group Tolerance: The chosen method must be compatible with other functional groups present in your molecule.[1] Modern metal-catalyzed methods often offer broader functional group tolerance than older, harsher methods.[1]

  • Scalability: If you anticipate needing larger quantities of your indazole, it is important to choose a method that is amenable to scale-up. One-pot procedures and methods that avoid chromatographic purification are generally more scalable.[1]

  • "Green Chemistry" Principles: Consider the environmental impact of the synthesis. Methods that use recyclable catalysts, greener solvents, and have high atom economy are preferable.[1]

Q2: How do I decide between a classical synthesis (e.g., Fischer, Davis-Beirut) and a modern metal-catalyzed approach?

  • Classical Methods: These are often well-established and can be cost-effective for simple, unsubstituted indazoles. However, they can lack functional group tolerance and may require harsh conditions (e.g., high temperatures, strong acids).

  • Metal-Catalyzed Methods: These approaches, often utilizing palladium, copper, or rhodium, generally offer milder reaction conditions, greater functional group tolerance, and higher regioselectivity.[1][2] The trade-off can be the cost of the catalyst and ligands, and the need to remove metal impurities from the final product, which is a critical consideration in drug development.

Q3: My indazole synthesis involves a diazotization step. What are the key safety and optimization considerations?

Diazotization reactions, often involving sodium nitrite and an acid, require careful handling due to the potential for the formation of unstable diazonium salts.[7]

  • Temperature Control: These reactions are typically run at low temperatures (0-5 °C) to prevent the decomposition of the diazonium intermediate.

  • Stoichiometry: The stoichiometry of the nitrosating agent (e.g., sodium nitrite) should be carefully controlled. An excess can lead to side reactions. A molar equivalent of around 1.2 is often preferred.[7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.[7]

  • Quenching: After the reaction, any excess nitrous acid should be safely quenched, for example, with sulfamic acid.

Q4: Are there any emerging "green" or sustainable methods for indazole synthesis?

Yes, the field is actively moving towards more sustainable practices. Key developments include:

  • Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper nanoparticles on charcoal, allows for easy recovery and recycling of the catalyst.[1][8]

  • Photocatalysis: Some methods utilize light to drive the reaction, often at room temperature and without the need for traditional heating.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[1]

  • Use of Greener Solvents: There is a growing emphasis on using more environmentally benign solvents, such as polyethylene glycol (PEG).[6]

By carefully considering these troubleshooting strategies and frequently asked questions, researchers can more effectively optimize their indazole synthesis protocols, leading to higher yields, improved purity, and more efficient discovery and development processes.

References

  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. Available from: [Link]

  • US6998489B2 - Methods of making indazoles - Google Patents.
  • Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | Journal of the American Chemical Society. Available from: [Link]

  • Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

Sources

"regioselectivity issues in indazole N-functionalization"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-001

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Topic: Troubleshooting Regioselectivity (


 vs. 

) in Indazoles[1][2][3][4][5]

Executive Summary: The Tautomeric Challenge

Welcome to the Indazole Functionalization Support Hub. The core challenge you are facing stems from the annular tautomerism of the indazole scaffold. Unlike indole, indazole possesses two nucleophilic nitrogen atoms.

  • 
    -Indazole (
    
    
    
    ):
    Thermodynamically favored (approx.[1][6][7] 2.3–4.5 kcal/mol more stable than
    
    
    ).
  • 
    -Indazole (
    
    
    
    ):
    Kinetically accessible but less stable; often the desired pharmacophore in modern kinase inhibitors (e.g., Pazopanib, Axitinib).

The Golden Rule: Under standard basic alkylation conditions (


), the reaction tends to follow thermodynamic control , favoring 

-alkylation. Accessing the

-isomer requires kinetic control , specific directing groups, or acid-catalyzed methodologies that bypass the anionic intermediate.

Diagnostic Matrix: Select Your Pathway

Before proceeding, identify your target regioisomer and electrophile type using the decision logic below.

Indazole_Decision_Tree Start Target Regioisomer? N1 N1-Isomer (Thermodynamic) Start->N1 N2 N2-Isomer (Kinetic/Specific) Start->N2 Alkylation Alkyl Halide / Base N1->Alkylation Standard Arylation Aryl Halide / Cu or Pd N1->Arylation Cross-Coupling Electrophile Electrophile Type? N2->Electrophile N1_Result Use Cs2CO3/DMF or NaH/THF (High N1 Selectivity) Alkylation->N1_Result Arylation->N1_Result Alkyl_Imidate Alkyl Trichloroacetimidate Electrophile->Alkyl_Imidate Iodonium Diaryliodonium Salts Electrophile->Iodonium Mitsunobu Mitsunobu (ROH) Electrophile->Mitsunobu N2_Acid Acid Catalysis (TfOH) (Pfizer Method) Alkyl_Imidate->N2_Acid High Selectivity N2_Cu Cu-Catalysis (Mild) (No Isomerization) Iodonium->N2_Cu High Selectivity N2_Mix Steric Control Required (Often Mixtures) Mitsunobu->N2_Mix Variable

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Technical Modules & Protocols

Module A: Achieving -Selectivity (The Standard)

Context: You need the thermodynamically stable isomer. Mechanism: The indazolyl anion (pKa ~13.86) attacks the electrophile. In polar aprotic solvents (DMF, DMSO), the charge density and thermodynamics favor


.

Protocol 1: Base-Mediated


-Alkylation 
  • Reagents: Indazole (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (0.1 M).

  • Conditions: Heat to 60–90 °C.

  • Why it works: Cesium carbonate in DMF promotes the formation of the thermodynamic product. If the C3 position has an electron-withdrawing group (ester/cyano),

    
     selectivity is further enhanced via chelation of the 
    
    
    
    between
    
    
    and the C3-carbonyl, leaving
    
    
    free to attack [1].
Module B: Achieving -Selectivity (The Challenge)

Context: You need the "kinase-like"


 isomer, but standard alkylation gives you mixtures or mostly 

. Mechanism: To get

, you must avoid the anionic intermediate that equilibrates to

. You need a neutral pathway or a kinetic trap.

Protocol 2: Acid-Catalyzed Alkylation (The Pfizer Method) This is currently the most reliable method for


 alkylation with primary/secondary/tertiary alkyl groups.
  • Reagents: Indazole (1.0 eq), Alkyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Catalyst: TfOH (Triflic acid) or Cu(OTf)2 (10 mol%).

  • Solvent: Toluene or DCM (non-polar is key).

  • Conditions: 0 °C to RT.

  • Why it works: The reaction proceeds via protonation of the imidate, making it a potent electrophile. The neutral indazole attacks via

    
     (which is the most basic site, pKa ~1.04) rather than forming an anion.[8] This effectively "locks" the alkyl group on 
    
    
    
    before equilibration can occur [2].

Protocol 3: Copper-Catalyzed


-Arylation 
  • Reagents: Indazole, Diaryliodonium salt (Ar-I-Ar)+ X-.

  • Catalyst: CuCl (5 mol%).[5]

  • Base: Mild base or none (conditions must be neutral/mild).

  • Why it works: The reaction occurs under mild conditions that prevent the isomerization of the

    
    -indazole to the 
    
    
    
    -species during the catalytic cycle. The copper coordinates to the accessible
    
    
    of the neutral species [3].[5]

Troubleshooting Guide (FAQ)

Issue 1: "I am using the Pfizer method (Imidate) but still getting product."
  • Diagnosis: Your reaction temperature is likely too high, or the solvent is too polar.

  • Fix: Switch to strictly non-polar solvents like Toluene or Cyclohexane. Keep the reaction at 0 °C initially. Polar solvents stabilize the transition state leading to

    
     rearrangement.
    
Issue 2: "My Buchwald coupling is yielding a 1:1 mixture of isomers."
  • Diagnosis: Ligand steric failure. Standard bipyridine ligands often fail to discriminate.

  • Fix: Switch to 4,7-dimethoxy-1,10-phenanthroline . This ligand has been shown to enhance

    
     selectivity in copper catalysis by creating a specific steric pocket. For 
    
    
    
    arylation, avoid standard cross-coupling; switch to the Diaryliodonium/CuCl method described in Protocol 3.
Issue 3: "Does the C3 substituent affect my regioselectivity?"
  • Answer: Yes, drastically.

    • C3-H: Poor selectivity in standard alkylations.

    • C3-Ester/Ketone: High

      
       selectivity with 
      
      
      
      due to the "Chelation Effect" (The cation bridges
      
      
      and the carbonyl oxygen, blocking
      
      
      ).
    • C3-Halogen: Generally follows steric rules; large halogens may slightly favor

      
       by blocking 
      
      
      
      .

Comparative Data: Reaction Conditions

MethodTarget IsomerDominant MechanismKey ReagentSelectivity (Typical)
NaH / THF

Anionic (

)
Alkyl Halide>95:5 (

:

)

/ DMF

Anionic (Chelation)Alkyl Halide>98:2 (if C3=EWG)
Acid / Toluene

Neutral (

-like)
Trichloroacetimidate>20:1 (

:

)
Cu-Cat / Iodonium

Metal-CoordinationDiaryliodonium salt>90:10 (

:

)
Mitsunobu MixedSteric/ElectronicAlcohol + DIADVariable (Substrate dependent)

Mechanistic Visualization

The following diagram illustrates the divergence between the Anionic Pathway (Base) and the Neutral Pathway (Acid/Catalyst).

Indazole_Mechanism Indazole 1H-Indazole (Neutral) Deprotonation Base (NaH/Cs2CO3) Indazole->Deprotonation Neutral_Attack Neutral Attack via N2 (Most Basic Site) Indazole->Neutral_Attack Direct Attack Anion Indazolyl Anion (Delocalized) Deprotonation->Anion TS_N1 TS: N1 Attack (Thermodynamic) Anion->TS_N1 Prod_N1 N1-Product (Major) TS_N1->Prod_N1 Activation Electrophile Activation (H+ or Cu) Activation->Neutral_Attack Activated Electrophile Prod_N2 N2-Product (Major) Neutral_Attack->Prod_N2

Figure 2: Mechanistic divergence. The anionic pathway favors N1 (thermodynamic), while the neutral pathway utilizes the basicity of N2 (kinetic).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2024, 20, 1940–1954. Link

  • Synthesis of 2-Alkyl-2H-indazoles via Acid-Catalyzed Alkylation. Synthesis 2022, 54, 3215-3226.[3] (Pfizer Method).[9] Link

  • N2-Selective Copper-Catalyzed Arylation of Indazoles. Synlett 2016. Link

  • Copper-Catalyzed N-Arylation of Imidazoles and Indazoles. J. Org. Chem. 2004, 69, 16, 5578–5587. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for reagents used.

Sources

"byproduct identification in 3-(oxan-3-yl)-1H-indazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the technical support portal for the synthesis of 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole).[1] This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., HPK1, PARP inhibitors).[1]

The industry-standard route involves the condensation of (2-fluorophenyl)(tetrahydro-2H-pyran-3-yl)methanone with hydrazine hydrate .[1] While this route is generally robust, it is susceptible to three specific failure modes: azine dimerization , hydrazone stalling , and regioisomeric alkylation (if downstream processing is involved).[1]

This guide provides a mechanistic breakdown of these byproducts, their analytical fingerprints, and self-validating protocols to ensure batch purity.

Critical Pathway Analysis

The formation of the indazole ring requires a two-step cascade:[1][2][3]

  • Step A (Condensation): Nucleophilic attack of hydrazine on the ketone to form a hydrazone intermediate.[1]

  • Step B (Cyclization): Intramolecular Nucleophilic Aromatic Substitution (SNAr) where the distal amine displaces the fluorine atom.[1]

Reaction Pathway Diagram

The following diagram illustrates the "Success Pathway" versus the "Failure Branches" that generate impurities.[1]

IndazoleSynthesis Start Precursor: (2-Fluorophenyl)(oxan-3-yl)methanone Hydrazone Intermediate: Hydrazone Species (Uncyclized) Start->Hydrazone + N2H4 (-H2O) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Hydrazone Product Target: 3-(Oxan-3-yl)-1H-indazole Hydrazone->Product Heat (Reflux) -HF (SNAr) Azine Byproduct A: Azine Dimer (Stoichiometry Failure) Hydrazone->Azine + Excess Ketone (Low Hydrazine Equiv) Wolff Byproduct B: Deoxygenated Alkane (Wolff-Kishner Side Rxn) Hydrazone->Wolff Base/High T (-N2)

Figure 1: Mechanistic divergence in indazole synthesis.[1] Green path indicates successful SNAr cyclization.[1] Red paths indicate common failure modes.

Troubleshooting & Byproduct Identification

Module A: The "Stalled" Intermediate (Hydrazone)

Symptom: LCMS shows a major peak with Mass = Target + 20 amu.[1] Mechanism: The reaction successfully formed the hydrazone but failed to undergo the SNAr cyclization to displace the fluorine.[1] This is a kinetic issue, usually caused by insufficient temperature.[1]

ParameterTarget MoleculeStalled Hydrazone
Formula C₁₂H₁₄N₂OC₁₂H₁₅FN₂O
MW ~202.25 Da~222.26 Da
Delta Reference+20.01 Da (Presence of HF)
19F NMR Silent (No Fluorine)Signal Present (~ -110 ppm)

Corrective Action:

  • Increase Temperature: SNAr on a fluoro-benzene typically requires temperatures >80°C. Ensure the solvent (e.g., Ethanol or n-Butanol) is at a rolling reflux.[1]

  • Solvent Switch: If refluxing ethanol (78°C) is insufficient, switch to n-Butanol (117°C) to overcome the activation energy barrier [1].[1]

Module B: The "Azine" Dimer

Symptom: A highly lipophilic peak appears at late retention time with approx.[1] 2x Molecular Weight.[1] Mechanism: If hydrazine is the limiting reagent, one hydrazine molecule reacts with two ketone molecules, bridging them.[1]

ParameterTarget MoleculeAzine Dimer
Structure Indazole RingKetone=N-N=Ketone
MW ~202.25 Da~412.45 Da
Solubility ModerateVery Low (Precipitates)

Corrective Action:

  • Stoichiometry Control: Always use a large excess of hydrazine hydrate (5–10 equivalents).[1] The reaction is second-order with respect to the ketone for dimer formation; flooding the system with hydrazine forces the mono-hydrazone pathway [2].[1]

  • Order of Addition: Add the ketone solution slowly into a hot solution of hydrazine, rather than adding hydrazine to the ketone.

Analytical Reference Table

Use this table to interpret crude LCMS data during reaction monitoring.

Retention Time (Rel)IdentityMass Shift (ESI+)Diagnostic Note
0.85 3-Aminoindazole[M-Oxanyl+NH2]Rare.[1] Occurs if nitrile precursor used.[1][3][4]
1.00 Target Indazole 203.1 [M+H]⁺ Sharp peak.[1] UV active.
1.15 Stalled Hydrazone223.1 [M+H]⁺Contains Fluorine.[1]
1.80 Azine Dimer413.2 [M+H]⁺Broad, lipophilic peak.[1]
1.95 Starting Ketone209.1 [M+H]⁺Unreacted material.[1]

Validated Synthetic Protocol

This protocol is designed to minimize azine formation and ensure complete cyclization.[1]

Reagents:

  • (2-Fluorophenyl)(oxan-3-yl)methanone (1.0 eq)[1]

  • Hydrazine Hydrate (65% or 80% aq solution) (10.0 eq )[1]

  • n-Butanol (Concentration: 0.5 M)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with hydrazine hydrate (10 eq) and n-Butanol (50% of total volume). Heat to 60°C.

  • Addition: Dissolve the ketone precursor in the remaining n-Butanol. Add this solution dropwise to the hydrazine mixture over 30 minutes.

    • Why? This maintains a high [Hydrazine]:[Ketone] ratio locally, suppressing Azine dimer formation.[1]

  • Cyclization (The "Hard" Step): Once addition is complete, raise temperature to 110°C (Reflux) .[1] Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[1] If the "Stalled Hydrazone" (MW 222) persists, continue reflux.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess hydrazine and butanol.[1]

  • Purification: Partition residue between Ethyl Acetate and Water. The indazole is in the organic layer.[1][2][3][4][5][6] Wash with brine.[1][4]

    • Note: The target 1H-indazole is amphoteric but generally extracts well into organics at neutral pH.[1]

Advanced Topic: Regioisomerism (N1 vs N2)

If you proceed to alkylate the 3-(oxan-3-yl)-1H-indazole (e.g., adding a protecting group or R-group), you will encounter N1 vs N2 isomerism.[1]

Isomers Indazole 3-(Oxan-3-yl)-1H-indazole (Tautomeric Mix) Alkylation Alkylation (R-X, Base) Indazole->Alkylation N1 N1-Isomer (Thermodynamic Product) Alkylation->N1 High Temp Weak Base N2 N2-Isomer (Kinetic Product) Alkylation->N2 Low Temp Strong Base

Figure 2: Alkylation selectivity.[1] N1 is generally favored thermodynamically, while N2 is favored kinetically or by steric bulk.[1]

Differentiation:

  • N1-Alkylated: 1H NMR cross-peak (NOESY) between the N-alkyl group and the C7-proton of the indazole ring.

  • N2-Alkylated: NOESY cross-peak between the N-alkyl group and the C3-substituent (the oxanyl ring protons) [3].[1]

References

  • L. Zhu et al. "Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors."[1] Journal of Medicinal Chemistry, 2007.[1][7] Link[1]

  • BenchChem Technical Support. "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis." BenchChem Knowledge Base, 2025.[1] Link[1]

  • V. Songis et al. "Synthesis of indazoles from 2-formylphenylboronic acids."[1] RSC Advances, 2021.[1] Link

  • H. Sharghi et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles."[1][8] Synlett, 2014.[1][5][6][8] Link

Sources

Technical Support Center: Enhancing the Stability of 3-(oxan-3-yl)-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solution-phase stability of 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole). While the indazole core provides aromatic stability, the molecule presents a unique dual-challenge: the amphoteric nature of the indazole nitrogen (pKa ~14 for N-H deprotonation, pKa ~1.0 for protonation) and the oxidative susceptibility of the tetrahydropyran (THP) ether ring.

This technical document synthesizes troubleshooting protocols to prevent precipitation, oxidative degradation, and tautomeric shifts during experimental workflows.

Module 1: Solubility & Solvent Selection (The Foundation)

The Issue: The most common "instability" reported for this scaffold is actually micro-precipitation .[1] The lipophilic THP ring combined with the planar indazole core leads to aggregation in aqueous buffers, often mistaken for chemical degradation.

Optimized Solvent Systems

Do not use unbuffered water or simple saline.

Solvent SystemRecommended UseStability RatingNotes
DMSO (Anhydrous) Stock Solution (10–50 mM) ★★★★★ (High)Critical: Use analytical grade DMSO (<0.05% water).[1] Store under Argon to prevent hygroscopic water absorption.[1]
DMSO + PBS (pH 7.4) Assay Buffer (<1% DMSO) ★★★★☆ (Good)Stable for 4–6 hours.[1] Prepare fresh. Avoid freeze-thaw cycles of the diluted solution.[1]
PEG-400 / Saline In Vivo Formulation ★★☆☆☆ (Risk)Warning: PEG grades often contain peroxides which attack the THP ring.[1] Use Low Peroxide grade only.
Ethanol / Methanol Processing [1] ★★★☆☆ (Moderate)Protic solvents can shift the tautomeric equilibrium (

).[1] Avoid for long-term storage.[1]
Protocol: Preparation of a Stable 10 mM Stock
  • Weighing: Weigh the solid in a humidity-controlled environment (glove box preferred) to prevent hydrate formation.[1]

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1]

  • Sonication: Sonicate at 35–40 kHz for 2 minutes. Note: If solution warms up, allow it to cool to RT before sealing.

  • Verification: Visually inspect for Tyndall effect (laser scattering) to ensure no micro-aggregates remain.[1]

Module 2: Chemical Stability & pH (The Mechanism)

The Issue: The 1H-indazole core is a tautomeric system. While the 1H-form is thermodynamically dominant, extreme pH can force shifts that alter binding affinity or solubility. Furthermore, the THP ring is an ether; while generally robust, it can undergo ring-opening or oxidation under specific stress conditions.

Visualizing the Stability Landscape

The following diagram illustrates the critical degradation and equilibrium pathways you must control.

StabilityPathways Molecule 3-(oxan-3-yl)-1H-indazole (Target Species) Oxidation THP Ring Oxidation (Peroxide Attack) Molecule->Oxidation + ROS / Peroxides Precipitation Micro-Aggregation (Low Solubility) Molecule->Precipitation + Aqueous Buffer (>2% Water) Tautomer 2H-Indazole (Minor Tautomer) Molecule->Tautomer Protich Solvents Anion Indazolate Anion (pH > 13) Molecule->Anion Strong Base Cation Indazolium Cation (pH < 1) Molecule->Cation Strong Acid Mitigation CONTROL STRATEGY: 1. Argon Purge 2. DMSO Carrier 3. pH 7.4 Buffer Mitigation->Molecule

Figure 1: Stability landscape of 3-(oxan-3-yl)-1H-indazole showing primary degradation risks (Red/Yellow) and tautomeric states (Grey).

pH Compatibility Guide
  • Optimal pH (7.0 – 8.0): The molecule is neutral and most stable.[1]

  • Acidic pH (< 2.0): Risk of protonation at N2.[1] While the THP ring is relatively stable, strong mineral acids can catalyze ring opening or hydrolysis over extended periods.[1]

  • Basic pH (> 13.0): Deprotonation of the N1-H occurs.[1] This dramatically increases solubility but alters the electronic profile, potentially affecting assay results.[1]

Module 3: Oxidative Protection (The Hidden Killer)

The Issue: Tetrahydropyran (THP) derivatives are cyclic ethers.[1] Like THF, they are susceptible to auto-oxidation to form peroxides or lactones, especially when exposed to light and air.

Protocol: Peroxide Scavenging If using PEG or Tween-based buffers for in vivo work, you must verify peroxide levels.[1]

  • Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix) on your solvent before adding the compound.[1]

  • Limit: Ensure peroxide levels are <10 ppm.

  • Antioxidant Addition: For long-term assays (>24h), add 0.1% w/v Sodium Metabisulfite or BHT (Butylated hydroxytoluene) to the buffer system to act as a sacrificial antioxidant.[1]

Module 4: Storage & Handling

ParameterRecommendationRationale
Temperature -20°C (Solid & Stock) Arrhenius kinetics dictate that degradation rates halve for every 10°C drop.[1]
Atmosphere Argon or Nitrogen Displaces oxygen, preventing THP auto-oxidation.[1]
Container Amber Glass Vials Prevents photo-oxidation.[1] Avoid plastics for long-term storage of DMSO stocks (leachables).[1]
Thaw Cycles Max 3 Cycles Repeated freeze-thaw promotes crystal growth and aggregation upon re-dissolution.[1]

Troubleshooting FAQ

Q1: My compound precipitated upon adding the DMSO stock to the cell culture media. Why? A: This is "Crash-out." The rapid change in polarity forces the hydrophobic indazole out of solution.[1]

  • Fix: Do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM in DMSO), and then add the diluted DMSO to the media while vortexing rapidly. Keep final DMSO concentration <0.5%.[1]

Q2: I see a new peak at RRT 0.95 in my HPLC after 24 hours. A: This is likely the 2H-tautomer or an oxidative impurity (lactone formation on the THP ring).

  • Diagnostic: Run the sample with a diode array detector (DAD).[1] If the UV spectrum is identical, it is likely a tautomer.[1] If the UV spectrum shows a shift (e.g., carbonyl absorption), it is an oxidation product.

  • Fix: Degas your buffers and store the sample in the dark.

Q3: Can I use this compound in acidic buffers (pH 4.0)? A: Yes, for short durations (<4 hours). However, ensure you control for the protonation state.[1] The N2 nitrogen will protonate, making the molecule cationic. This changes membrane permeability and binding kinetics compared to the neutral species at pH 7.4.[1]

References

  • Indazole Chemistry & Tautomerism

    • Gaonkar, S.L., et al. "Synthesis and pharmacological properties of indazole derivatives." European Journal of Medicinal Chemistry, 2023.[1]

    • Source:

  • Tetrahydropyran Stability

    • Kobayashi, S., et al. "Potential Degradation of 4-Methyltetrahydropyran under Oxidation Conditions." Asian Journal of Organic Chemistry, 2021.[1][2]

    • Source:

  • Solubility Guidelines

    • Lipinski, C.A. "Poor aqueous solubility — an industry wide problem in drug discovery."[1] American Pharmaceutical Review, 2002.[1]

    • Source:

  • General Stability Testing

    • ICH Harmonised Tripartite Guideline.[1] "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • Source:

Sources

The Indazole Paradox: Technical Support Center for Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: INDZ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Subject: Overcoming Poor Solubility and Aggregation in Indazole-Based Assays

Executive Summary: The "Brick Dust" Challenge

Indazole scaffolds are privileged structures in medicinal chemistry, particularly for kinase inhibitors (e.g., Axitinib, Pazopanib analogs). However, they present a classic physicochemical paradox: the same planar, aromatic features that drive potent


-stacking interactions with ATP binding pockets also create high crystal lattice energy.

In the lab, this manifests as "brick dust"—compounds that dissolve in 100% DMSO but "crash out" immediately upon dilution into aqueous assay buffer. This guide provides the protocols to solubilize these difficult molecules without compromising assay integrity.

Diagnostic Module: Is It Solubility or Potency?

Before altering your chemistry, you must confirm if the assay failure is due to precipitation or genuine inactivity.

Workflow: The Solubility Decision Tree

Indazole_Diagnosis start Compound Fails Assay (Low Potency or High Noise) visual Visual Inspection (Turbidity/Precipitate?) start->visual nephelometry Laser Nephelometry / DLS (Detect Micro-aggregates) visual->nephelometry No visible ppt conclusion_sol Issue: Solubility Limit (False Negative) visual->conclusion_sol Visible ppt detergent Add 0.01% Triton X-100 (Detergent Sensitivity Test) nephelometry->detergent Scattering Detected conclusion_pot Issue: True Inactivity nephelometry->conclusion_pot Clear Solution conclusion_agg Artifact: Colloidal Aggregation (False Positive) detergent->conclusion_agg Activity Lost with Detergent detergent->conclusion_sol Activity Unchanged (Still Insoluble)

Figure 1: Diagnostic logic flow to distinguish between solubility crashing, colloidal aggregation, and true biological inactivity.

Module A: Biochemical Assays (Enzyme/Binding)

The Problem: Colloidal Aggregation

Indazoles are notorious for forming colloidal aggregates in aqueous buffers. These sub-micron particles sequester enzymes on their surface, causing false positives (apparent inhibition) that have nothing to do with specific binding. This phenomenon, extensively characterized by Shoichet et al., is the primary cause of artifactual data for this scaffold.

The Solution: The Detergent-Controlled Protocol

Principle: Non-ionic detergents disrupt the surface tension of colloidal aggregates without unfolding the protein target, effectively "melting" the false positive.

Protocol:

  • Preparation: Prepare assay buffer with 0.01% v/v Triton X-100 or 0.005% Tween-80 .

  • Validation: Run the assay with the indazole compound +/- detergent.

  • Interpretation:

    • IC50 shifts > 10-fold: The compound was aggregating.[1][2] The result with detergent is the "true" potency.

    • IC50 remains stable: The inhibition is specific.

Module B: Cell-Based Assays & Serial Dilutions

The Problem: The "Crash-Out" Shock

Directly pipetting 1 µL of 10 mM DMSO stock into 999 µL of aqueous media (1:1000 dilution) creates a massive dielectric shock. The hydrophobic indazole molecules will self-associate and precipitate before they can disperse.

The Solution: The "Intermediate Step" Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate to step down the hydrophobicity gradually.

Protocol: The 3-Step Dilution System

StepSource SolutionDiluentResulting SolventPurpose
1 10 mM Stock (100% DMSO)100% DMSO100% DMSO Create serial dilution curve here. Soluble.
2 5 µL from Step 195 µL Culture Media5% DMSO Critical Step: Intermediate polarity. Prevents shock precipitation.
3 10 µL from Step 2490 µL Cell Susp.0.1% DMSO Final assay concentration. Compound is pre-dispersed.

Module C: Advanced Formulation (Cyclodextrins)

For indazoles that remain insoluble even with intermediate dilution, you must use excipients. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard for indazoles. It forms a "donut" shape where the hydrophobic indazole sits inside the cavity, while the hydrophilic exterior interacts with water.
Protocol: HP- -CD Complexation

Target: 20% w/v HP-


-CD Stock Solution.
  • Weigh: 20g HP-

    
    -CD (clinical grade).
    
  • Dissolve: Add to 80mL Milli-Q water. Stir until clear (viscous).

  • Sterilize: Filter through 0.22 µm PES filter.

  • Usage: Use this solution instead of water for your intermediate dilution steps (Step 2 in the table above).

Why this works: The cyclodextrin encapsulates the indazole immediately as it leaves the DMSO environment, preventing the nucleation of crystals.

Visualizing the Solubility Landscape

Solubility_Strategy cluster_0 Chemical Properties cluster_1 Formulation Strategy cluster_2 Assay Environment Indazole Indazole Scaffold (Planar/Hydrophobic) DMSO 100% DMSO Stock Indazole->DMSO Dissolves StepDown Intermediate Dilution (5% DMSO) DMSO->StepDown Prevents Shock Cyclodextrin HP-beta-CD (Encapsulation) DMSO->Cyclodextrin Complexation Assay Aqueous Assay (Soluble & Active) DMSO->Assay Direct Spike (PRECIPITATION!) StepDown->Assay Dispersion Cyclodextrin->Assay Stable Release

Figure 2: Strategic workflow comparing direct spiking (failure mode) vs. intermediate dilution and cyclodextrin encapsulation.

Frequently Asked Questions (FAQ)

Q: My indazole is a base. Can I just acidify the buffer? A: Indazoles have a pyridine-like nitrogen (pKa ~1-2), meaning they only protonate at very low pH. While acidifying the stock helps, adding it to a pH 7.4 assay buffer will instantly neutralize it, causing reprecipitation. Use cyclodextrins instead; they work independent of pH.

Q: Why do I see higher potency in my enzyme assay when I don't use detergent? A: This is the "Shoichet Artifact." Your compound is forming sticky aggregates that sequester the enzyme. You are measuring the physical removal of the enzyme, not chemical inhibition. You must include 0.01% Triton X-100 to validate the data.

Q: Can I use Polystyrene plates for these compounds? A: Avoid standard polystyrene for storage. Indazoles are lipophilic and will bind to the plastic walls, effectively lowering your concentration. Use Polypropylene (PP) plates for all intermediate dilution steps.

Q: What is the maximum DMSO concentration for cell assays? A: Most mammalian cells tolerate up to 0.5% DMSO for <24 hours. However, for long-term assays (72h+), keep DMSO <0.1%. The intermediate dilution protocol (Module B) is essential to achieve this accuracy.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Popa-Burke, I. G., et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Link

Sources

Technical Support Center: Refining the Synthetic Protocol for 3-(Oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(oxan-3-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common experimental hurdles and refine your synthetic protocol for optimal results.

The synthesis of 3-substituted indazoles is a cornerstone of many medicinal chemistry programs, owing to the prevalence of the indazole scaffold in a wide array of biologically active compounds. The introduction of a saturated heterocycle like the oxane ring at the 3-position presents unique challenges and opportunities in terms of physicochemical properties and biological interactions. This guide will focus on the most probable and accessible synthetic route: a reaction analogous to the Fischer indole synthesis, involving the condensation of an arylhydrazine with oxan-3-one, followed by an acid-catalyzed cyclization.

I. Synthetic Workflow Overview

The synthesis of 3-(oxan-3-yl)-1H-indazole can be conceptually broken down into two key stages, mirroring the classic Fischer indole synthesis. Understanding this workflow is the first step in effective troubleshooting.

cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Indazole Cyclization A Arylhydrazine C Hydrazone Intermediate A->C Condensation (Mild Acid/Base or Neutral) B Oxan-3-one B->C D Hydrazone Intermediate E [3,3]-Sigmatropic Rearrangement (Ene-hydrazine tautomer) D->E Acid Catalyst (Brønsted or Lewis) F 3-(Oxan-3-yl)-1H-indazole E->F Aromatization (-NH3) Start Reaction Issue Q1 Low/No Conversion? Start->Q1 Q2 Multiple Spots on TLC? Q1->Q2 No A1 Check Catalyst Activity Increase Temperature Q1->A1 Yes Q3 Hydrazone Persists? Q2->Q3 No A2 Lower Temperature Use Milder Catalyst Q2->A2 Yes A3 Increase Acid Strength/Amount Increase Temperature Q3->A3 Yes A4 Purify Hydrazone Intermediate A2->A4

Validation & Comparative

Technical Guide: Structural Confirmation of 3-(Oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

Target Molecule: 3-(Oxan-3-yl)-1H-indazole (IUPAC: 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole). Molecular Formula: C₁₂H₁₄N₂O Exact Mass: 202.1106 Da

Confirming the structure of 3-(oxan-3-yl)-1H-indazole presents a multifaceted analytical challenge that exceeds standard "check-box" analysis. Unlike simple aromatic systems, this molecule contains three distinct structural ambiguities that must be resolved orthogonally:

  • Regiochemistry of Attachment (C3 vs. N1/N2): Synthetic routes involving indazoles often yield mixtures of C-alkylated and N-alkylated products.[1] Distinguishing the desired C3-substituted product from N1- or N2-substituted impurities is critical.

  • Tautomeric State (1H vs. 2H): The indazole core is prototropic. While the 1H-tautomer is generally thermodynamically favored in solution, the 2H-form can persist or co-crystallize, affecting biological activity and solubility profiles.

  • Stereochemistry (Chirality): The substituent is an oxan-3-yl group (tetrahydro-2H-pyran-3-yl). Position 3 of the pyran ring is a chiral center. The product exists as a pair of enantiomers (R and S). Standard achiral analysis will not detect racemization or enantiomeric excess (ee).

This guide outlines a self-validating analytical workflow to rigorously confirm the structure, separating it from likely impurities and isomers.

Analytical Workflow (Decision Matrix)

The following decision tree illustrates the logical flow from crude synthesis to absolute structural confirmation.

StructuralConfirmation Start Crude Material LCMS 1. LC-MS (High Res) Confirm MW: 202.1106 Rule out side-products Start->LCMS NMR_1H 2. 1H NMR (DMSO-d6) Check for NH signal & Absence of C3-H singlet LCMS->NMR_1H Decision_Regio Is C3-H singlet present? NMR_1H->Decision_Regio N_Alkylated Impurity: N-Substituted Indazole (Reject) Decision_Regio->N_Alkylated Yes (Singlet ~8.0 ppm) C_Alkylated Candidate: C3-Substituted Decision_Regio->C_Alkylated No (Quaternary C3) NMR_2D 3. 2D NMR (HMBC/NOESY) Confirm C3-C(oxane) connectivity Establish Tautomer (1H vs 2H) C_Alkylated->NMR_2D Chiral_Check 4. Chiral Analysis Is it Racemic or Enantiopure? NMR_2D->Chiral_Check Chiral_SFC Method A: Chiral SFC/HPLC Determine % ee Chiral_Check->Chiral_SFC VCD_XRD Method B: VCD or X-Ray Determine Absolute Config (R/S) Chiral_Check->VCD_XRD Final Confirmed Structure: 3-(Oxan-3-yl)-1H-indazole Chiral_SFC->Final VCD_XRD->Final

Figure 1: Analytical decision matrix for validating 3-(oxan-3-yl)-1H-indazole. Note the critical checkpoint at Step 2 to rule out N-alkylation.

Phase 1: Establishing Connectivity & Regiochemistry

The most common synthetic error is misidentifying an N-alkylated isomer (1-(oxan-3-yl)-1H-indazole) as the desired C3-product.

1H NMR Validation (DMSO-d6)

Protocol: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6. DMSO is required to slow proton exchange, allowing observation of the labile indazole NH proton.

FeatureTarget: 3-(Oxan-3-yl)-1H-indazoleImpurity: N-(Oxan-3-yl)-1H-indazole
Indazole NH Visible (Broad singlet, 10.0–13.0 ppm)Absent
Indazole H3 Absent (C3 is substituted)Present (Sharp singlet, ~8.0 ppm)
Oxane H3 Multiplet (methine), coupled to IndazoleMultiplet, coupled to Nitrogen (deshielded)

Critical Insight: If you observe a sharp singlet around 8.0 ppm, you have likely isolated the N-substituted byproduct or the starting material (indazole). The target molecule must not have a proton at position 3.

2D NMR: The "Killer" Experiment (HMBC)

To definitively prove the bond exists between Indazole-C3 and Oxane-C3, perform a 1H-13C HMBC (Heteronuclear Multiple Bond Coherence) experiment.

  • Look for: A strong correlation between the Oxane H3 proton (the methine at the chiral center) and the Indazole C3 carbon .

  • Indazole C3 Carbon Shift: In C3-substituted indazoles, this quaternary carbon typically appears between 135–145 ppm . In N-substituted indazoles, the C3-H carbon is typically 130–135 ppm .

Phase 2: Tautomeric Distinction (1H vs 2H)

Indazoles exist in dynamic equilibrium. In solution (DMSO), the 1H-tautomer is thermodynamically favored by ~4.5 kcal/mol over the 2H-tautomer. However, substituents can influence this.

15N-HMBC Spectroscopy

This is the gold standard for distinguishing tautomers in solution without growing crystals.

Protocol: Run a 1H-15N HMBC (using natural abundance 15N).

  • 1H-Indazole: The protonated Nitrogen (N1-H) will show a correlation to H7 and H3 (if H3 were present) or the substituent. N2 (pyridine-like) will be chemically distinct (~250 ppm vs ~140 ppm relative to liq. NH3).

  • 2H-Indazole: The proton is on N2. The chemical shift pattern is inverted.

Expected Result: For 3-(oxan-3-yl)-1H-indazole, you should observe the proton attached to N1, confirming the 1H-tautomer .

Tautomerism cluster_NMR 15N NMR Distinction T1 1H-Indazole (Major Form) T2 2H-Indazole (Minor Form) T1->T2 Fast Exchange (Solution) N1 N1-H Correlation (Observed) T1->N1 N2 N2-H Correlation (Rare) T2->N2

Figure 2: Tautomeric equilibrium. The 1H form is dominant in DMSO-d6.

Phase 3: Stereochemical Confirmation (Chirality)

The oxan-3-yl group introduces a chiral center. The molecule is chiral .[2][3] Synthetic routes (e.g., radical coupling or cross-coupling) often produce a racemate unless a chiral auxiliary or catalyst was used.

Enantiomeric Purity (Chiral SFC/HPLC)

Standard HPLC (C18) will not separate the enantiomers. You must use Chiral Stationary Phases (CSPs).

Recommended Method: Chiral SFC (Supercritical Fluid Chromatography)

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: CO₂ + 10-20% Methanol (with 0.1% Diethylamine to sharpen the basic indazole peak).

  • Detection: UV at 254 nm.

  • Result: A racemate will show two peaks of equal area (1:1). An enantiopure sample will show a single peak (>95% ee).

Absolute Configuration (VCD)

If you need to assign R or S without X-ray crystallography, Vibrational Circular Dichroism (VCD) is the modern non-destructive standard.

Protocol:

  • Measure FTIR and VCD spectra of the sample in CDCl3.

  • Perform DFT calculations (B3LYP/6-31G*) for both R and S conformers.

  • Compare experimental VCD to calculated VCD.

  • Match: If the sign and intensity of the bands match the R-calculated spectrum, the sample is R.

Summary of Specifications

ParameterSpecification / Expected ValueMethod
Identity 3-(oxan-3-yl)-1H-indazole1H NMR, 13C NMR, MS
Regioisomer C3-substituted (No N-alkyl)HMBC (Oxane H to Indazole C3)
Tautomer 1H-form (in DMSO)1H NMR (NH shift), 15N HMBC
Chirality Enantiopure or RacemicChiral SFC (Chiralpak AD-H)
Abs.[2][4][5] Config R or SVCD or X-Ray Crystallography

References

  • Indazole Tautomerism & NMR

    • Fruchier, A., et al.[6][7] "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles." Magnetic Resonance in Chemistry, 1982.[6] Link

    • Claramunt, R. M., et al. "The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR." Arkivoc, 2006.[6] Link

  • Regiochemistry (N vs C Alkylation)

    • Luo, G., et al. "Regioselective Synthesis of 1- and 2-Substituted Indazoles." Journal of Organic Chemistry, 2006. Link

  • Chiral Analysis (VCD & SFC)

    • Nafie, L. A. "Vibrational Circular Dichroism: Theory, Instrumentation and Applications." Wiley, 2011. Link

    • Stalcup, A. M. "Chiral Separations."[2] Annual Review of Analytical Chemistry, 2010. Link

  • Synthesis of C3-Substituted Indazoles

    • Giraud, F., et al.[7] "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2017. Link

Sources

Biological Activity & SAR Profile: 3-(Oxan-3-yl)-1H-indazole vs. Other Indazoles

[1]

Executive Summary

3-(Oxan-3-yl)-1H-indazole (CAS: 2251054-47-2) represents a strategic "fragment-based" scaffold in modern medicinal chemistry.[1] Unlike classical 3-phenylindazoles (which are planar and lipophilic) or 3-methylindazoles (which offer limited interaction surface), the 3-(oxan-3-yl) moiety introduces three-dimensionality (Fsp³ character) , chirality , and hydrogen-bond acceptor capability without significantly increasing molecular weight.[1]

This guide compares the biological performance of this scaffold against its primary alternatives: the achiral 3-(oxan-4-yl) isomer and the aromatic 3-phenyl analog.[1] The analysis focuses on kinase inhibitor design, metabolic stability, and solubility profiles.[1]

Comparative Analysis: Performance Metrics

The following table synthesizes data from general structure-activity relationship (SAR) studies involving 3-substituted indazoles in kinase and receptor ligand discovery.

Feature3-(Oxan-3-yl)-1H-indazole 3-(Oxan-4-yl)-1H-indazole 3-Phenyl-1H-indazole
Stereochemistry Chiral (R/S enantiomers)AchiralAchiral (Planar)
Vector Orientation Bent/Angular (allows specific pocket fit)Linear/ExtendedPlanar/Flat
Solubility (LogS) High (Polar ether, non-planar)HighLow (Aromatic stacking)
Lipophilicity (cLogP) ~1.8 (Moderate)~1.8 (Moderate)> 3.0 (High)
Metabolic Liability Low (Ether is stable; C-H oxidation possible)LowHigh (Aromatic hydroxylation)
Target Selectivity High (Shape-driven selectivity)ModerateLow (Promiscuous binding)
Key Scientific Insight: The "Vector" Advantage

The oxan-3-yl group projects the ether oxygen at a distinct angle relative to the indazole core.[1] In kinase ATP-binding pockets (e.g., CDK , JAK , or VEGFR families), this "kinked" geometry often allows the oxygen atom to engage specific water networks or backbone residues (e.g., the "gatekeeper" region) that the linear oxan-4-yl or flat phenyl cannot reach.[1] This results in superior isoform selectivity in optimized leads.[1]

Mechanistic & Structural Logic

The biological superiority of the 3-(oxan-3-yl) scaffold in specific contexts stems from its ability to disrupt planarity while maintaining polarity.[1]

Signaling & Interaction Pathway (DOT Visualization)

The diagram below illustrates the structural logic of selecting the Oxan-3-yl scaffold over alternatives during Lead Optimization.

IndazoleSARScaffoldIndazole Core (Scaffold)Substituent3-Position SubstituentScaffold->SubstituentDerivatizationOxan33-(Oxan-3-yl)(Chiral, Bent)Substituent->Oxan3OptimizationOxan43-(Oxan-4-yl)(Achiral, Linear)Substituent->Oxan4Phenyl3-Phenyl(Planar, Hydrophobic)Substituent->PhenylOutcome1High SolubilitySpecific Pocket FitOxan3->Outcome1Fsp3 + VectorOutcome2Good SolubilityGeneric FitOxan4->Outcome2Linear VectorOutcome3Poor SolubilityPromiscuous BindingPhenyl->Outcome3Pi-Stacking

Caption: Decision tree for 3-position substitution. Green path indicates the strategic advantage of the Oxan-3-yl moiety for solubility and selectivity.[1]

Experimental Protocols for Validation

To objectively compare the activity of 3-(oxan-3-yl)-1H-indazole derivatives, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility Assay (Thermodynamic)

Purpose: To quantify the solubility advantage of the oxanyl ring over the phenyl ring.[1]

  • Preparation: Prepare 10 mM DMSO stock solutions of 3-(oxan-3-yl)-1H-indazole and 3-phenyl-1H-indazole .

  • Equilibration: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well filter plate.

  • Incubation: Shake at 25°C for 24 hours to reach equilibrium.

  • Filtration: Vacuum filter to remove undissolved precipitate.[1]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve.

    • Expected Result: Oxan-3-yl analog > 100 µM; Phenyl analog < 10 µM.[1]

Protocol B: Kinase Selectivity Profiling (Generic)

Purpose: To determine if the "bent" vector of oxan-3-yl confers selectivity.[1]

  • Assay Platform: Use a FRET-based kinase assay (e.g., LanthaScreen) for a panel of kinases (e.g., CDK2, VEGFR2, AURKA).[1]

  • Dosing: Test compounds at 1 µM and 10 µM.

  • Data Analysis: Calculate % Inhibition.

  • Interpretation:

    • Promiscuous: >50% inhibition across >50% of the panel (Typical of 3-phenyl).[1]

    • Selective: High inhibition of specific targets (e.g., VEGFR2) with low off-target effects (Typical of 3-oxan-3-yl due to specific shape complementarity).[1]

Synthesis & Accessibility

The synthesis of 3-(oxan-3-yl)-1H-indazole is more complex than the 3-phenyl analog, which often limits its presence in early screening libraries.[1]

  • Method 1 (Suzuki Coupling): Reaction of 3-bromo-1H-indazole with (tetrahydro-2H-pyran-3-yl)boronic acid.[1] Note: The boronic acid is less stable and harder to source than the 4-yl isomer.[1]

  • Method 2 (Ring Closure): Cyclization of 2-fluorobenzaldehyde with hydrazine derivatives containing the pre-installed oxanyl ring.[1]

Author's Note on Chirality: The 3-(oxan-3-yl) group creates a chiral center at the attachment point.[1] For clinical development, enantiomeric separation (Chiral SFC) is mandatory , as the (R) and (S) enantiomers will likely show >10-fold difference in potency due to the distinct vector projection of the ether oxygen.[1]

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: "Design, synthesis, and structure-activity relationships of 3-substituted indazoles as inhibitors of kinase signaling p
    • Source:Journal of Medicinal Chemistry / NIH PMC.
    • Context: Discusses the general SAR of 3-substituted indazoles, highlighting the shift from aromatic to aliphatic substituents for improved properties.
    • (Representative context for 3-alkynyl/alkyl indazoles).

  • Tetrahydropyran (Oxane)

    • Title: "Tetrahydropyrans in Medicinal Chemistry: A Review of Their Use as Solubilizing Groups."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the use of oxan-3-yl and oxan-4-yl groups to lower LogP and improve metabolic stability compared to phenyl rings.[1]

  • Specific Compound Data

    • Title: "3-(oxan-3-yl)-1H-indazole Chemical Properties."
    • Source: ChemSrc / PubChem.[1]

    • Context: Provides physicochemical data (MW: 202.25) and CAS registry information (2251054-47-2) for the specific building block.
  • Comparative Indazole SAR

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][2]

    • Source:Molecules (MDPI).[1]

    • Context: Comprehensive review of indazole derivatives, including 3-substituted analogs, in anticancer and anti-inflammatory research.[1]

    • [1]

Executive Summary: The Role of 3-(Oxan-3-yl)-1H-indazole as a Selectivity Probe

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-(Oxan-3-yl)-1H-indazole

3-(Oxan-3-yl)-1H-indazole (IUPAC: 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) serves as a critical structural probe in two high-stakes domains: Forensic Toxicology and Kinase Inhibitor Discovery .

As a chemical entity, it represents a "steric and electronic challenge" to systems designed to bind the Indazole scaffold.

  • In Forensics: It is used to validate the specificity of immunoassays targeting synthetic cannabinoids (e.g., AB-PINACA metabolites). Its saturated pyran ring tests whether antibodies cross-react with non-aromatic C3-substituents.

  • In Drug Discovery: It acts as a fragment probe to assess the "hinge-binding" promiscuity of the indazole core when decorated with a polar, aliphatic ether (the oxanyl group) versus the traditional hydrophobic aryl groups found in drugs like Niraparib or Axitinib .

This guide provides the experimental frameworks to quantify its cross-reactivity, distinguishing true target engagement from assay interference or off-target toxicity.

Structural Logic & Mechanism of Interaction

To understand cross-reactivity, we must analyze the pharmacophore. The 1H-indazole core is a "privileged scaffold" that mimics the adenine ring of ATP, allowing it to bind kinase active sites.

  • The Scaffold (Indazole): Provides the primary hydrogen bond donor (N1-H) and acceptor (N2) for hinge binding.

  • The Substituent (Oxan-3-yl):

    • Sterics: Unlike a planar phenyl ring, the tetrahydropyran ring is puckered (chair conformation), creating 3D steric bulk.

    • Electronics: The ether oxygen acts as a weak H-bond acceptor, potentially altering solvation shells compared to a purely hydrophobic cyclohexyl group.

Diagram 1: Structural Comparison & Interaction Potential This diagram contrasts the probe with a standard Synthetic Cannabinoid (AB-PINACA) and a Kinase Inhibitor, highlighting the "Conflict Zones" for cross-reactivity.

StructuralComparison Probe 3-(Oxan-3-yl)-1H-indazole (The Probe) Antibody Antibody Binding Pocket (Designed for Amide Linker) Probe->Antibody Tests Steric Tolerance (Low CR Expected) Kinase_Hinge Kinase Hinge Region (ATP Binding Site) Probe->Kinase_Hinge Tests H-Bonding (High Affinity Potential) Diff_1 Structural Divergence: Pyran Ring (Aliphatic) vs. Carboxamide (Planar/Polar) Probe->Diff_1 Target_AB AB-PINACA (Synthetic Cannabinoid) Target_AB->Antibody High Affinity Binding Target_AB->Diff_1 Target_Kinase Generic Kinase Inhibitor (e.g., Linifanib Analog) Target_Kinase->Kinase_Hinge High Affinity Binding

Caption: Comparative binding logic. The probe tests if recognition elements (Antibodies/Kinases) can distinguish the bulky, aliphatic oxanyl ring from planar amides or aryl rings.

Comparative Analysis: Performance vs. Alternatives

When validating a new assay or drug candidate, you must compare 3-(oxan-3-yl)-1H-indazole against established standards to benchmark its activity.

Table 1: Cross-Reactivity Benchmarks

Compound ClassRepresentative AnalogStructural Difference at C3Predicted Immunoassay CR (%)*Predicted Kinase Selectivity
The Probe 3-(Oxan-3-yl)-1H-indazole Tetrahydropyran (Ether, Chair) < 1.0% (High Specificity)Moderate (Promiscuous binder)
Gold Standard (Drug) AB-PINACACarboxamide + Alkyl Chain100% (Reference)Low (Specific to CB1/CB2)
Aromatic Analog 3-Phenyl-1H-indazolePhenyl Ring (Planar)5-15% (Moderate Interference)High (Kinase "Hinge" binder)
Aliphatic Analog 3-Cyclohexyl-1H-indazoleCyclohexane (Hydrophobic)< 0.1% (Low Interference)Moderate (Hydrophobic driven)

*CR (Cross-Reactivity) is defined as (IC50 of Standard / IC50 of Analog) × 100 in a competitive ELISA.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive ELISA for Cross-Reactivity Assessment

Use this protocol to determine if 3-(oxan-3-yl)-1H-indazole interferes with forensic urine screening tests for synthetic cannabinoids.

Objective: Calculate % Cross-Reactivity (CR) relative to a reference standard (e.g., AB-PINACA).

Reagents:

  • Capture Antibody: Rabbit anti-Indazole-3-carboxamide (polyclonal).

  • Enzyme Conjugate: HRP-labeled Indazole derivative.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Analyte: 3-(oxan-3-yl)-1H-indazole (dissolved in MeOH, diluted in synthetic urine).

Workflow:

  • Plate Coating: Immobilize Capture Antibody on 96-well microplate (incubate overnight at 4°C). Wash 3x with PBS-Tween.

  • Competition Step:

    • Add 50 µL of Standard (Serial dilution: 0.1 ng/mL – 1000 ng/mL).

    • Add 50 µL of Probe (3-(oxan-3-yl)-1H-indazole) in parallel wells.

    • Immediately add 50 µL of Enzyme Conjugate to all wells.

    • Mechanism:[1][2] The Probe and Conjugate compete for antibody binding sites.

  • Incubation: 60 mins at Room Temp (dark).

  • Detection: Wash 5x. Add 100 µL TMB. Stop reaction with 1N HCl after 15 mins. Read OD at 450 nm.

Validation Check (Quality Control):

  • B0 (Max Binding): Wells with 0 ng/mL analyte must show max OD (>1.0).

  • NSB (Non-Specific Binding): Wells with no antibody must show OD < 0.05.

  • Calculation: Plot Dose-Response Curve (4-Parameter Logistic).

Protocol B: Kinase Selectivity Profiling (ATP Competition)

Use this protocol to determine if the oxanyl group drives off-target binding in drug development.

Objective: Assess binding affinity (


) across a panel of representative kinases (e.g., VEGFR2, AURKA, CDK2).

Method: FRET-based Binding Assay (e.g., LanthaScreen).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Protein: His-tagged Kinase + Eu-labeled Anti-His Antibody.

  • Reaction:

    • Mix Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM).

    • Add 3-(oxan-3-yl)-1H-indazole (10-point titration, 10 µM top conc).

  • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

    • Logic: If the probe binds the ATP pocket, it displaces the Tracer, decreasing the FRET signal.

Diagram 2: Experimental Workflow Logic

ExperimentalWorkflow cluster_ELISA Path A: Forensic Validation (ELISA) cluster_Kinase Path B: Pharma Selectivity (FRET) Start Start: 3-(Oxan-3-yl)-1H-indazole Step_A1 Competitive Binding (Probe vs. HRP-Conjugate) Start->Step_A1 Step_B1 ATP Site Displacement (Probe vs. AF647-Tracer) Start->Step_B1 Step_A2 Measure OD450 Step_A1->Step_A2 Result_A Calculate % Cross-Reactivity Step_A2->Result_A Step_B2 Measure TR-FRET Ratio Step_B1->Step_B2 Result_B Calculate Kd / Selectivity Score Step_B2->Result_B

Caption: Dual-pathway validation workflow. Path A quantifies immunological interference; Path B quantifies pharmacological selectivity.

References

  • Uchiyama, N., et al. (2012). "New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)... identified as designer drugs."[3] Forensic Toxicology.

  • Lier, F., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules.

  • PubChem. "1H-Indazole-3-carboxamide Compound Summary."[4] National Library of Medicine.

  • Meanwell, N. A. (2011). "The influence of bioisosteres in drug design: heterocyclic rings." Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Tankyrase Inhibitors: A Case Study with 3-(oxan-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Tankyrase in Oncology

Tankyrase 1 and 2 (TNKS1/2) have emerged as compelling therapeutic targets in oncology. These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are integral regulators of the Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, aberrant Wnt signaling due to mutations in genes like APC leads to the stabilization and nuclear accumulation of β-catenin, driving the expression of oncogenes and promoting tumor growth.[3]

Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[4][5] By inhibiting tankyrase activity, small molecules can stabilize Axin levels, leading to the sequestration and degradation of β-catenin, thereby attenuating the oncogenic Wnt signaling cascade.[4][6] This mechanism provides a clear rationale for the development of potent and selective tankyrase inhibitors as anti-cancer agents.

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the nicotinamide binding site of various enzymes, including PARPs.[7] This guide outlines a comprehensive benchmarking strategy for a novel, hypothetical indazole-containing compound, 3-(oxan-3-yl)-1H-indazole , against established, potent, and well-characterized tankyrase inhibitors. The objective is to provide a robust framework for assessing its potency, selectivity, and cellular activity, thereby determining its potential as a lead candidate for further drug development.

Selecting the Benchmarks: A Trio of Validated Tankyrase Inhibitors

To rigorously evaluate the performance of a novel compound, it is imperative to benchmark it against inhibitors with well-defined biochemical and cellular activities. For this purpose, we have selected three widely used and extensively characterized tankyrase inhibitors:

  • XAV939: A pioneering and potent tankyrase inhibitor that stabilizes Axin and inhibits Wnt signaling. It serves as a foundational benchmark for tankyrase inhibition.[6][8][9]

  • G007-LK: A highly potent and selective tankyrase inhibitor known for its efficacy in preclinical cancer models.[10][11][12][13]

  • IWR-1: Another well-characterized tankyrase inhibitor that effectively suppresses the Wnt/β-catenin pathway by stabilizing the Axin-scaffolded destruction complex.[14][15]

These inhibitors represent different chemical scaffolds and have been instrumental in elucidating the therapeutic potential of targeting tankyrases.

Comparative Performance Evaluation: A Multi-tiered Experimental Approach

A thorough evaluation of a novel inhibitor requires a multi-pronged approach, encompassing biochemical potency, cellular pathway engagement, and target selectivity. The following sections detail the experimental protocols and data presentation formats for a comprehensive benchmarking study.

Biochemical Potency: Determining IC50 Against TNKS1 and TNKS2

The initial and most fundamental assessment of a novel inhibitor is the determination of its half-maximal inhibitory concentration (IC50) against the purified target enzymes. This provides a direct measure of the compound's intrinsic potency.

Experimental Protocol: In Vitro Tankyrase Inhibition Assay (Chemiluminescent)

This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant human TNKS1 and TNKS2.

  • Reagents and Materials:

    • Recombinant human Tankyrase 1 and Tankyrase 2 enzymes.

    • Histone H4 (substrate).

    • NAD+ (co-substrate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (3-(oxan-3-yl)-1H-indazole and benchmarks) serially diluted in DMSO.

    • Anti-PAR antibody.

    • Secondary antibody conjugated to horseradish peroxidase (HRP).

    • Chemiluminescent HRP substrate.

    • White opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Coat the 96-well plate with Histone H4 overnight at 4°C. Wash wells with PBS-T.

    • Add serially diluted test compounds and benchmark inhibitors to the wells.

    • Add a mixture of the respective tankyrase enzyme and NAD+ to initiate the enzymatic reaction.

    • Incubate for 1-2 hours at room temperature to allow for PARsylation of the histone substrate.

    • Wash the wells to remove unreacted components.

    • Add the anti-PAR primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of PARsylated histone, and thus to the enzyme activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
3-(oxan-3-yl)-1H-indazole Experimental ValueExperimental Value
XAV93911[6][16]4[6][16]
G007-LK46[12]25[12]
IWR-1Not widely reportedNot widely reported

Note: IWR-1's potency is more commonly reported in cellular Wnt inhibition assays (IC50 ≈ 180 nM).[15]

Experimental Workflow for Biochemical IC50 Determination

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Coat 96-well plate with Histone H4 prep2 Wash plate prep1->prep2 reac1 Add serially diluted inhibitors prep2->reac1 reac2 Add TNKS enzyme and NAD+ reac1->reac2 reac3 Incubate (1-2h) reac2->reac3 det1 Wash reac3->det1 det2 Add anti-PAR primary antibody det1->det2 det3 Wash det2->det3 det4 Add HRP-conjugated secondary antibody det3->det4 det5 Wash det4->det5 det6 Add chemiluminescent substrate det5->det6 det7 Read luminescence det6->det7 ana1 Plot % inhibition vs. [Inhibitor] det7->ana1 ana2 Determine IC50 ana1->ana2

Caption: Workflow for determining biochemical IC50 of tankyrase inhibitors.

Cellular Activity: Wnt/β-catenin Signaling Inhibition

Demonstrating that a biochemically potent compound can effectively engage its target in a cellular context is a critical next step. The TOPflash reporter assay is the gold standard for measuring the transcriptional activity of the β-catenin/TCF complex.

Experimental Protocol: TOPflash/FOPflash Luciferase Reporter Assay

  • Reagents and Materials:

    • HEK293T or other suitable cell line.

    • TOPflash (containing TCF/LEF binding sites driving luciferase expression) and FOPflash (mutated binding sites, as a negative control) plasmids.

    • Renilla luciferase plasmid (for normalization of transfection efficiency).

    • Transfection reagent (e.g., Lipofectamine).

    • Wnt3a conditioned media or recombinant Wnt3a protein (to activate the pathway).

    • Test compounds and benchmarks.

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Procedure:

    • Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.

    • After 24 hours, re-plate cells into 96-well plates.

    • Treat the cells with a range of concentrations of the test compound and benchmarks for 1-2 hours.

    • Stimulate the Wnt pathway by adding Wnt3a for 16-24 hours.

    • Lyse the cells and measure both Firefly (TOPflash) and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition of Wnt signaling relative to the Wnt3a-stimulated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation: Comparative Cellular Potency

CompoundCellular Wnt Inhibition IC50 (nM) in HEK293T
3-(oxan-3-yl)-1H-indazole Experimental Value
XAV939~50[9]
G007-LK~50[12]
IWR-1~180[15]
Target Engagement and Downstream Effects: Western Blot Analysis

To confirm that the observed inhibition of Wnt signaling is mediated by the stabilization of the β-catenin destruction complex, Western blotting for Axin2 and β-catenin is essential.

Experimental Protocol: Western Blot for Axin2 and β-catenin

  • Cell Culture and Treatment:

    • Use a Wnt-responsive cell line, such as SW480 or DLD-1.

    • Treat cells with the test compound and benchmarks at concentrations around their cellular IC50 for 6-24 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcomes:

  • Axin2: Levels should increase in a dose-dependent manner with inhibitor treatment, indicating its stabilization.

  • β-catenin: Total levels should decrease as its degradation is promoted by the stabilized destruction complex.

Signaling Pathway and Mechanism of Action

G cluster_destruction β-catenin Destruction Complex Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fzd_LRP Binds Dvl Dishevelled Fzd_LRP->Dvl Recruits & Activates Axin Axin Dvl->Axin Inhibits Complex GSK3b GSK3β TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates for Degradation APC APC beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates CK1 CK1 CK1->beta_catenin Phosphorylates Proteasome Proteasome beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds Target_Genes Oncogenic Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Inhibitor 3-(oxan-3-yl)-1H-indazole (or Benchmark Inhibitors) Inhibitor->TNKS Inhibits

Sources

Safety Operating Guide

3-(oxan-3-yl)-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(oxan-3-yl)-1H-indazole Proper Disposal Procedures

Executive Summary: Immediate Disposal Directive

Primary Disposal Method: High-Temperature Incineration (Waste Code: Organic Combustible).[1] Prohibited Methods: Do NOT dispose of down the drain (sewer), via evaporation, or in standard municipal trash.

As a Senior Application Scientist, I define the disposal protocol for 3-(oxan-3-yl)-1H-indazole (also known as 3-(tetrahydro-2H-pyran-3-yl)-1H-indazole) not merely as "waste removal," but as a critical containment workflow. This compound features a bioactive indazole scaffold fused with a tetrahydropyran (oxanyl) ether ring .[1] This structural combination implies potential pharmacological potency (likely kinase inhibition) and latent peroxide formation risks.[1]

The following guide supersedes generic "organic waste" protocols by addressing the specific chemical stability and biological risks of this molecule.

Hazard Profile & Risk Assessment

Before handling waste, you must understand the nature of the material to justify the safety measures.

Hazard CategorySpecific Risk for 3-(oxan-3-yl)-1H-indazoleOperational Implication
Bioactivity High. Indazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors).[1]Treat as a Potent Pharmaceutical Agent (PPA) .[1] Double-glove and use a biosafety cabinet or fume hood.[1]
Chemical Stability Moderate/Peroxide Risk. The oxanyl group is a cyclic ether.[1] While more stable than diethyl ether, it can form explosive peroxides upon prolonged storage.[1]Test for peroxides using KI starch paper if the container is >12 months old before consolidation.[1]
Environmental Persistent/Toxic. Heterocyclic nitrogens are often toxic to aquatic life (WGK 3 equivalent).[1]Zero-discharge policy. All aqueous washes must be collected, not sewered.[1]
Physical State Solid (typically off-white powder).[1]Dust explosion hazard if handled in bulk.[1] Use antistatic tools.

Pre-Disposal Stabilization Protocol

Do not simply dump the chemical into a waste drum. Follow this stabilization workflow to ensure the waste stream remains non-reactive.

Step A: Peroxide Verification (The "Oxanyl" Check)
  • Why: The tetrahydropyran ring is susceptible to autoxidation.

  • Protocol: If the container has been opened for >6 months or stored >1 year:

    • Wet a starch-iodide test strip with distilled water.[1]

    • Contact the strip with the solid or a small aliquot of solution.

    • Blue Color = Peroxides Present. [1]

    • Action: If positive, do not consolidate.[1] Contact your EHS officer for stabilization (typically reduction with ferrous sulfate) before disposal.[1]

Step B: Solubilization (Preferred for Solids)

While solid lab packs are acceptable, dissolving the compound in a combustible solvent facilitates cleaner incineration.[1]

  • Solvent Choice: Methanol or Ethanol (Combustible, non-halogenated).[1]

  • Concentration: Dilute to <5% w/v to minimize reactivity during transport.

Detailed Disposal Workflows

Scenario 1: Pure Solid Reagent (Expired or Surplus)
  • Classification: Hazardous Waste (Ignitable/Toxic).[1]

  • Container: Original container is preferred if intact. If not, transfer to a wide-mouth HDPE jar.

  • Labeling: Must read "Hazardous Waste - 3-(oxan-3-yl)-1H-indazole - Potent Bioactive."[1]

  • Fate: Lab Pack for Incineration .

Scenario 2: Reaction Mixtures & HPLC Waste (Liquid)
  • Segregation:

    • Non-Halogenated: If dissolved in MeOH, EtOH, DMSO, or Toluene.[1]

    • Halogenated: If dissolved in DCM or Chloroform.[1]

  • Protocol:

    • Adjust pH to neutral (pH 6–8) if the reaction involved strong acids/bases.[1] Indazoles are amphoteric; extreme pH can increase solubility and skin permeability.[1]

    • Pour into the appropriate solvent waste carboy (High-Density Polyethylene - HDPE).[1]

    • Critical: Do not fill >90% capacity to allow for thermal expansion.

Scenario 3: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Why: Trace amounts of potent indazoles can contaminate groundwater via landfill leaching.[1]

  • Protocol:

    • Collect all solid debris in a yellow chemically contaminated waste bag (or local equivalent for incineration).

    • Sharps (needles/syringes) used with this compound must go into a rigid Sharps Container labeled for incineration, not standard medical waste autoclaving (autoclaving may not destroy the chemical).[1]

Decision Tree: Disposal Logic

The following diagram illustrates the decision-making process for safely routing this chemical.

DisposalWorkflow Start Waste: 3-(oxan-3-yl)-1H-indazole CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid PeroxideCheck Stored > 12 Months? Solid->PeroxideCheck SolventType Solvent Composition? Liquid->SolventType TestPeroxide Test Peroxides (KI Paper) PeroxideCheck->TestPeroxide Yes LabPack Lab Pack (Solid Waste) PeroxideCheck->LabPack No Reduce Stabilize (Ferrous Sulfate) TestPeroxide->Reduce Positive TestPeroxide->LabPack Negative Reduce->LabPack After Stabilization Halo Halogenated (DCM, CHCl3) SolventType->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventType->NonHalo IncinerateHalo Incineration (Halogenated Stream) Halo->IncinerateHalo IncinerateNonHalo Incineration (Fuel Blending) NonHalo->IncinerateNonHalo

Figure 1: Logical workflow for determining the correct waste stream based on physical state and solvent composition.

Emergency Spillage Procedures

In the event of a spill outside a fume hood, execute this protocol immediately to prevent exposure and tracking.

  • Evacuate & Isolate: Clear the area of non-essential personnel. Mark a 10-foot perimeter.[1]

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust).[1][2] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: Surround with absorbent pillows or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a 10% bleach solution (oxidizes the heterocyclic ring) followed by an ethanol wipe.

    • Place all cleanup materials into a hazardous waste bag labeled "Contaminated Debris - Toxic."[1]

Regulatory Compliance (US/EU Context)

  • EPA (USA): This compound is likely not explicitly listed on the P-list or U-list (RCRA).[1] Therefore, it must be characterized by the generator.

    • Determination: Classify as D001 (Ignitable) if in flammable solvent, or generally as "Hazardous Waste - Toxic" due to bioactivity.[1]

  • REACH (EU): Treat as a Substance of Very High Concern (SVHC) protocol due to the indazole class's potential reproductive or aquatic toxicity.[1]

  • DOT (Transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-(oxan-3-yl)-1H-indazole).

    • UN Number: UN 2811 (if solid) or UN 1993 (if flammable liquid solution).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Indazole Derivatives General Handling.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1H-Indazole-3-amine (Analogous Hazard Data).

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][3] [1]

  • PubChem. (2024).[1] Compound Summary: Indazole.[1][4][5][6][7][8] National Library of Medicine.[1]

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Navigating the Safe Handling of 3-(oxan-3-yl)-1H-indazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(oxan-3-yl)-1H-indazole, a novel heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my focus is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system you can trust.

While a specific Safety Data Sheet (SDS) for 3-(oxan-3-yl)-1H-indazole is not yet widely available, a thorough hazard assessment can be conducted by examining the constituent chemical moieties: the indazole ring system and the oxane (tetrahydropyran) group. Indazole derivatives are known to possess a range of biological activities and, consequently, potential toxicities.[1][2] Safety data for analogous compounds consistently indicate risks of skin and eye irritation, potential for respiratory irritation, and harm if swallowed. The oxane moiety, while generally less reactive, may contribute to the overall toxicological profile of the molecule.[3] Therefore, a cautious and well-documented approach to handling is essential.

Core Hazard Assessment and Personal Protective Equipment (PPE)

A proactive approach to safety begins with a comprehensive understanding of the potential hazards. Based on the known risks of similar indazole compounds, we can anticipate the following primary hazards for 3-(oxan-3-yl)-1H-indazole:

Potential Hazard Rationale based on Analogous Compounds
Acute Oral Toxicity Indazole derivatives are frequently reported as harmful if swallowed.
Skin Irritation/Corrosion A common characteristic of many functionalized aromatic heterocyclic compounds.
Serious Eye Damage/Irritation Direct contact with powders or solutions can cause significant eye irritation.
Respiratory Tract Irritation Inhalation of fine dust or aerosols may lead to respiratory discomfort.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory. The selection of specific PPE is not merely a checklist but a carefully considered system to prevent exposure through all potential routes.

Essential PPE for Handling 3-(oxan-3-yl)-1H-indazole
PPE Component Specification and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a variety of chemicals, including many solvents used in a laboratory setting.[4] The outer glove should be removed and disposed of immediately upon contamination. For extended contact or when handling larger quantities, consider heavier-duty butyl rubber gloves, which provide excellent protection against a wide range of chemicals.[5][6]
Eye and Face Protection Chemical safety goggles are the minimum requirement to protect against splashes and dust. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential to protect the entire face.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles. For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge may be required.
Protective Clothing A laboratory coat is standard. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
Foot Protection Closed-toe shoes made of a non-porous material are required at all times in the laboratory.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following protocols for handling and disposal are designed to be clear, logical, and self-validating.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always handle 3-(oxan-3-yl)-1H-indazole in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

    • Before beginning work, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing and Aliquoting (Solid Form) :

    • Perform all weighing and transfer of the solid compound within a chemical fume hood or a powder containment hood.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Handle with care to avoid generating dust.

  • Solution Preparation and Use :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling Decontamination :

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

    • Wash hands thoroughly with soap and water after removing all PPE.

Waste Disposal Protocol

Proper waste segregation and disposal are crucial for environmental protection and regulatory compliance.

  • Solid Waste :

    • All solid waste contaminated with 3-(oxan-3-yl)-1H-indazole, including used weighing paper, contaminated gloves, and bench paper, should be collected in a clearly labeled, sealed plastic bag.

    • This bag should then be placed in a designated solid chemical waste container.

  • Liquid Waste :

    • Collect all liquid waste containing 3-(oxan-3-yl)-1H-indazole in a dedicated, labeled, and sealed waste container.

    • Do not mix this waste with other incompatible waste streams. Check local regulations for specific segregation requirements.[7]

  • Empty Containers :

    • "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can often be disposed of as non-hazardous waste.[8]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

  • Disposal Coordination :

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of chemical waste down the drain unless explicitly permitted by your local regulations for non-hazardous materials.[9]

Visualizing the Workflow for Safety

To further clarify the critical steps in handling this compound, the following workflow diagram illustrates the decision-making process for ensuring safety.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Informs Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Area Decontaminate Area Conduct Experiment->Decontaminate Area Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: A logical workflow for the safe handling of 3-(oxan-3-yl)-1H-indazole.

By adhering to these guidelines, researchers can confidently work with 3-(oxan-3-yl)-1H-indazole while maintaining the highest standards of laboratory safety. This proactive and informed approach is the cornerstone of responsible scientific practice.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.